5-Bromo-4-chloropyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIZVRENCRAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647975 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044767-99-8 | |
| Record name | 5-Bromo-4-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative with the chemical formula C₄H₃BrClN₃.[1] It serves as a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors for potential cancer treatments.[2] Its structural features, including a pyrimidine core substituted with bromine, chlorine, and an amine group, make it a versatile intermediate for creating a diverse range of biologically active molecules through reactions like nucleophilic substitution.[1][3] This document provides a comprehensive overview of its core physical properties, supported by available experimental data and predictive models.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 460–461 K (Reported for analogous structures) | [1] |
| Density | 1.960 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 1.72 ± 0.10 (Predicted) | [5] |
| CAS Number | 1044767-99-8 | [1] |
| InChIKey | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [4] |
Storage and Stability
To maintain its integrity and prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[5] The recommended storage temperature is between 2–8 °C.[5]
Experimental Protocols
While specific experimental protocols for determining the physical properties listed above are not detailed in the available literature, a standard synthetic route for its preparation has been described. This protocol provides insight into the compound's formation and purification.
Synthesis of this compound via Reduction
A common and effective method for synthesizing this compound involves the reduction of a nitro compound.[1]
Objective: To synthesize this compound from 5-bromo-2-chloro-4-nitropyrimidine.
Materials:
-
Starting Material: 5-bromo-2-chloro-4-nitropyrimidine
-
Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Hydrochloric acid (HCl), Ethyl acetate
-
Neutralizing Agent: Sodium hydroxide (NaOH)
-
Recrystallization Solvent: Acetonitrile
Procedure:
-
The reduction is carried out by treating 5-bromo-2-chloro-4-nitropyrimidine with stannous chloride dihydrate in hydrochloric acid.[1]
-
The reaction mixture is stirred vigorously for approximately six hours at a controlled temperature of 273 K (0 °C).[1] Maintaining a low temperature is crucial to prevent side reactions.[1]
-
Upon completion of the reaction, the mixture is carefully neutralized with a sodium hydroxide solution.[1]
-
The aqueous mixture is then extracted with ethyl acetate to isolate the crude product.[1]
-
The final product is purified by recrystallization from acetonitrile, yielding this compound.[1] This synthesis route has a reported yield of 90%.[1]
Visualized Synthesis Workflow
The logical flow of the synthesis protocol described above can be visualized as a straightforward chemical transformation process.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 5-Bromo-4-chloropyrimidin-2-amine (CAS: 1044767-99-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-chloropyrimidin-2-amine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.
Core Compound Properties
This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amino group at the 2-position.[1]
| Property | Data | Reference |
| CAS Number | 1044767-99-8 | [2] |
| Molecular Formula | C₄H₃BrClN₃ | [3] |
| Molecular Weight | 208.44 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white solid | |
| Predicted Density | 1.960±0.06 g/cm³ | |
| Predicted pKa | 1.72±0.10 | |
| InChI | InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | [4] |
| InChIKey | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=NC(=N1)N)Cl)Br | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
-
¹H NMR Spectrum: A proton NMR spectrum is available for this compound, which can be used to confirm the positions of the protons on the pyrimidine ring.[4]
-
Other Spectroscopic Data: While detailed IR, Mass Spectrometry, and ¹³C NMR spectra are not publicly available in the searched literature, they are often obtainable from commercial suppliers upon request.[4][5]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the bromination of a 2-aminopyrimidine precursor.
Experimental Protocol: Synthesis via Bromination of 2-Amino-4-chloropyrimidine
This protocol is adapted from a similar synthesis of a related compound and represents a plausible method for the preparation of this compound.[1]
Materials:
-
2-amino-4-chloropyrimidine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound is a valuable building block in drug discovery due to its two distinct reactive sites, which allow for selective functionalization. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[6]
This differential reactivity makes it an ideal scaffold for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.[3]
Application in Kinase Inhibitor Synthesis
The pyrimidine core of this compound is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[6] This compound is a key intermediate in the synthesis of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][7]
Signaling Pathway: CDK Inhibition
The diagram below illustrates the general mechanism of the cell cycle regulated by Cyclin-Dependent Kinases (CDKs) and the inhibitory action of a pyrimidine-based inhibitor derived from this compound.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 4. This compound(1044767-99-8) 1H NMR [m.chemicalbook.com]
- 5. 1044767-99-8 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-4-chloropyrimidin-2-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of 5-Bromo-4-chloropyrimidin-2-amine, a halogenated pyrimidine derivative noted for its role as an intermediate in the synthesis of various pharmaceuticals.[1]
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | References |
| Molecular Formula | C₄H₃BrClN₃ | [1][2][3][4][5] |
| Molecular Weight | 208.44 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 206.91989 Da | [3] |
| CAS Number | 1044767-99-8 | [1][2][4] |
| InChI Key | ZNHIZVRENCRAPA-UHFFFAOYSA-N | [1][5] |
Synthetic Applications
This compound is a valuable building block in medicinal chemistry. Its structure, featuring bromine and chlorine substituents on a pyrimidine ring, allows for diverse chemical modifications.[1] It is frequently utilized as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity, including antiviral and antitumor compounds.[6]
While specific, detailed experimental protocols for direct applications of this compound are proprietary and not publicly available, a generalized workflow for its use in the synthesis of derivatives can be illustrated. One common synthetic route involves the bromination of 2-amino-4-chloropyrimidine to yield the target compound.
Below is a conceptual workflow for a typical nucleophilic substitution reaction where this compound could be used as a precursor to generate a more complex derivative.
References
- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 2. 1044767-99-8 | MFCD11046979 | this compound [aaronchem.com]
- 3. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1044767-99-8 | this compound - Capot Chemical [capotchem.com]
- 5. This compound(1044767-99-8) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloropyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-4-chloropyrimidin-2-amine, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1][2] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in drug development processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in determining the compound's solubility characteristics.
| Property | Value |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol [1][3] |
| Appearance | White to off-white solid |
| Boiling Point (Predicted) | 382.3±45.0 °C[4] |
| Density (Predicted) | 1.960±0.06 g/cm3 [4] |
| pKa (Predicted) | 1.72±0.10[4] |
| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon)[1][4] |
Solubility Profile
| Solvent | Solubility |
| Water | Slightly soluble[5] |
| Methanol | Soluble |
| Ethanol | Good solubility[6] |
| Dimethylformamide (DMF) | Good solubility[6] |
| Dichloromethane | Good solubility[6] |
| Acetonitrile | Favorable solubility characteristics for recrystallization[1] |
| Ethyl Acetate | Used for extraction during synthesis[1] |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.
Kinetic Solubility Determination
This method is often used in high-throughput screening to quickly assess the solubility of a compound from a concentrated stock solution.
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is gradually added to an aqueous buffer. The point at which precipitation occurs is detected optically, providing the kinetic solubility value.[7]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Analysis: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8]
Principle: An excess amount of the solid compound is equilibrated with a solvent over a period of time until the concentration of the dissolved compound in the solvent reaches a constant value.[7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[8]
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic route for this compound.
Caption: A typical synthesis workflow for this compound.
Solubility Determination Workflow
This diagram outlines the key steps in determining the thermodynamic solubility of the compound.
Caption: Workflow for thermodynamic solubility determination.
Role in Kinase Inhibitor Synthesis
The following diagram illustrates the logical relationship of this compound as a building block in the development of kinase inhibitors.
Caption: Role as an intermediate in developing kinase inhibitors.
References
- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1044767-99-8 [amp.chemicalbook.com]
- 5. 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
In-Depth Technical Guide on the Crystal Structure and Planarity of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative with significant applications in medicinal chemistry and drug development.[1] Its structural framework serves as a versatile scaffold for the synthesis of various biologically active compounds, particularly as a key intermediate in the development of kinase inhibitors for cancer therapeutics.[1] Understanding the precise three-dimensional structure and planarity of this molecule is crucial for structure-activity relationship (SAR) studies and the rational design of novel drug candidates. This technical guide provides a comprehensive overview of the crystal structure and planarity of this compound, based on available crystallographic data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1044767-99-8 |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
Crystal Structure and Planarity
The molecular geometry of this compound has been confirmed by single-crystal X-ray diffraction.[1] The analysis reveals that the pyrimidine ring is nearly planar, a characteristic feature of many aromatic heterocyclic systems. This planarity is a critical factor in its ability to participate in various intermolecular interactions within biological systems, such as π-stacking with aromatic amino acid residues in enzyme active sites.
A key indicator of this planarity is the root-mean-square (r.m.s.) deviation of the atoms from the mean plane of the ring. For this compound, the r.m.s. deviation has been reported to be 0.087 Å, and for the pyrimidine ring in both this molecule and its positional isomer, the RMS deviation is less than 0.1 Å.[1] This low value confirms a high degree of planarity for the core heterocyclic structure.
Crystallographic Data
While the planarity of this compound has been established, a publicly accessible, comprehensive crystallographic information file (CIF) or a primary research article detailing the full set of unit cell parameters, bond lengths, bond angles, and torsion angles could not be identified in the available literature. Such data is typically deposited in crystallographic databases, and further investigation into specialized databases may be required to obtain the complete dataset.
| Crystallographic Parameter | Value |
| Crystal System | Data not available in accessible literature |
| Space Group | Data not available in accessible literature |
| a (Å) | Data not available in accessible literature |
| b (Å) | Data not available in accessible literature |
| c (Å) | Data not available in accessible literature |
| α (°) | Data not available in accessible literature |
| β (°) | Data not available in accessible literature |
| γ (°) | Data not available in accessible literature |
| Volume (ų) | Data not available in accessible literature |
| Z | Data not available in accessible literature |
| R.M.S. Deviation from Planarity (Å) | 0.087 |
Experimental Protocols
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not consistently reported in a single primary research article. However, a general synthetic approach involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-amino-4-chloropyrimidine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
General Procedure:
-
2-amino-4-chloropyrimidine is dissolved in an appropriate organic solvent (e.g., acetonitrile).
-
The solution is cooled to a controlled temperature (e.g., 0 °C).
-
A brominating agent (e.g., N-bromosuccinimide) is added portion-wise to the reaction mixture.
-
The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification steps, typically involving washing with aqueous solutions and recrystallization to yield the final product.
Single-Crystal X-ray Diffraction
A definitive experimental protocol for the single-crystal X-ray diffraction of this compound is not available in the public domain. A general workflow for such an analysis is outlined below.
General Workflow for Crystal Structure Determination:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
-
Data Analysis and Visualization: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and to assess the planarity of the molecule. The structure is visualized using software capable of rendering molecular models from crystallographic data.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
General Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and characterization workflow.
Intermolecular Interactions in the Crystal Lattice
Caption: Hydrogen bonding in the crystal lattice.
Conclusion
This compound is a valuable building block in medicinal chemistry, characterized by a nearly planar pyrimidine core. This structural feature, confirmed by single-crystal X-ray diffraction, is essential for its biological activity and its utility in the design of new therapeutic agents. While the planarity has been quantitatively described with an r.m.s. deviation of 0.087 Å, a comprehensive, publicly available dataset of its full crystal structure remains to be located. Further research to uncover or publish this detailed crystallographic information would be highly beneficial to the scientific community, enabling more precise molecular modeling and drug design efforts.
References
An In-depth Technical Guide on the Hydrogen Bonding Characteristics of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrogen bonding characteristics of 5-Bromo-4-chloropyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors. This document details its structural features, synthesis, and the critical role of hydrogen bonding in its solid-state architecture. It also explores its biological significance as a potential inhibitor of Cyclin-Dependent Kinases (CDKs) 6 and 9.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 1044767-99-8) is a halogenated pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol .[1][2][3] The molecule features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amine group at the 2-position. The pyrimidine ring is known to be nearly planar.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1044767-99-8 | [1][2][3] |
| Molecular Formula | C₄H₃BrClN₃ | [1][2][3] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| SMILES | C1=C(C(=NC(=N1)N)Cl)Br | [2][4] |
| InChI | InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | [2][4] |
Hydrogen Bonding Characteristics
The hydrogen bonding capabilities of this compound are a defining feature of its solid-state structure. The primary hydrogen bonding motif involves the amino group (-NH₂) at the 2-position acting as a hydrogen bond donor and the nitrogen atoms within the pyrimidine ring acting as hydrogen bond acceptors.
This arrangement leads to the formation of two-dimensional supramolecular networks through N–H···N interactions.[1] These intermolecular hydrogen bonds are crucial for the stability of the crystal lattice. The typical distance for these N–H···N hydrogen bonds is approximately 2.9 Å.[1]
While a detailed crystallographic information file (CIF) with specific bond lengths and angles for this compound is not publicly available in the searched resources, the general characteristics of similar pyrimidine derivatives suggest a well-ordered, planar structure stabilized by these hydrogen bonding networks.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound is the bromination of 2-amino-4-chloropyrimidine.[1] The following is a representative experimental protocol:
Workflow for the Synthesis of this compound
Caption: Synthesis workflow from starting material to crude product.
Materials:
-
2-amino-4-chloropyrimidine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-chloropyrimidine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution.
-
Allow the reaction to stir at 0 °C for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate.
-
Wash the ethyl acetate solution with 1M HCl.
-
Adjust the pH of the aqueous layer to be alkaline using a suitable base and then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as acetonitrile.[1]
Single-Crystal X-ray Diffraction
To obtain detailed information about the hydrogen bonding network, single-crystal X-ray diffraction is the method of choice.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: General workflow for X-ray crystal structure determination.
Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as acetonitrile.[1]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using appropriate software.
-
Data Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and the specific parameters of the hydrogen bonding network.
NMR Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
Spectroscopic Data
While specific, experimentally determined high-resolution spectra for this compound were not found in the searched resources, the following tables present the expected chemical shifts based on the analysis of similar structures.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | Singlet | H6 (pyrimidine ring) |
| ~5.5 | Broad Singlet | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 (attached to -NH₂) |
| ~160 | C4 (attached to -Cl) |
| ~158 | C6 |
| ~108 | C5 (attached to -Br) |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine) |
| 1640 - 1550 | C=N and C=C stretching (pyrimidine ring) |
| 1200 - 1000 | C-N stretching |
| 800 - 600 | C-Cl and C-Br stretching |
Biological Significance and Signaling Pathway
This compound and its derivatives are of significant interest in medicinal chemistry as they serve as scaffolds for the development of kinase inhibitors.[1] Specifically, they have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK6 and CDK9.
CDK6, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent cell cycle progression.[5][6] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for transcriptional elongation by phosphorylating RNA Polymerase II.[7][8] The inhibition of these kinases can thus lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
CDK6 Signaling Pathway
Caption: Inhibition of the CDK6 pathway leading to cell cycle arrest.
CDK9 Signaling Pathway
References
- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 2. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1044767-99-8 | this compound - Capot Chemical [capotchem.com]
- 4. This compound(1044767-99-8) 1H NMR [m.chemicalbook.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 5-Bromo-4-chloropyrimidin-2-amine. Due to the limited availability of public experimental spectra, this document presents expected spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of analytical workflows.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. These values are predicted and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | H-6 (pyrimidine ring) |
| ~6.8 | Broad Singlet | 2H | -NH₂ (amine group) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 (C-NH₂) |
| ~160 | C-4 (C-Cl) |
| ~158 | C-6 (C-H) |
| ~108 | C-5 (C-Br) |
Solvent: DMSO-d₆
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| 1650 - 1600 | Medium-Strong | N-H bend (scissoring) |
| 1580 - 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1200 | Medium | C-N stretch |
| ~800 | Strong | C-Cl stretch |
| ~600 | Medium | C-Br stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 207/209/211 | High | [M]⁺· (Molecular ion peak with isotopic pattern for Br and Cl) |
| 172/174 | Medium | [M - Cl]⁺ |
| 128/130 | Medium | [M - Br]⁺ |
| 102 | Medium | [M - Br - CN]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used for calibration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used for calibration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty, clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solid samples.
-
The probe is heated to volatilize the sample into the ion source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern resulting from the presence of bromine and chlorine atoms is a key diagnostic feature.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the role of this compound as a synthetic intermediate.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Role as a key intermediate in the synthesis of bioactive molecules.
Reactivity of 5-Bromo-4-chloropyrimidin-2-amine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its ди-halogenated pyrimidine core offers two distinct reaction sites, allowing for selective functionalization through various synthetic methodologies. This guide provides a comprehensive overview of the reactivity of this compound with different classes of nucleophiles, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to aid researchers in the strategic design and execution of synthetic routes for the development of novel bioactive molecules.
Core Reactivity Principles
The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and the distinct properties of the two halogen substituents. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two potential reaction sites are the chloro group at the C4 position and the bromo group at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom at C5. Consequently, the chlorine atom at C4 is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond under typical palladium catalysis conditions.[1] This differential reactivity allows for selective functionalization at the C5 position, leaving the C4-chloro substituent available for subsequent SNAr reactions. Common cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Data Presentation: Reactivity with Various Nucleophiles
The following tables summarize the reaction of this compound with different nucleophiles, providing quantitative data where available from the literature.
Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aryl Formamides | n-Butanol, 120 °C, 8 h | 2-Amino-5-bromo-4-(N-arylformamido)pyrimidine | Not Reported | [2][3] |
| Cyclopropanol | NaH, DMF, 70 °C, 2 h | 5-Bromo-4-cyclopropoxypyrimidin-2-amine | 45.3% | [4] |
| tert-Butyl 3-aminopiperidine-1-carboxylate | Method B (not specified in abstract) | tert-Butyl 3-((2-amino-5-bromopyrimidin-4-yl)amino)piperidine-1-carboxylate | Not Reported | [5] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
| Reaction Type | Nucleophile/Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pyridone boronic esters | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 8 | 2-Amino-4-substituted-5-(pyridinonyl)pyrimidine | 4.1-6.5% (3 steps) | [2][3] |
| Suzuki-Miyaura | (4-Phenoxyphenyl)boronic acid | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | 2-Amino-4-substituted-5-(4-phenoxyphenyl)pyrimidine | Not Reported | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is adapted from the reaction of this compound with aryl formamides.[2][3]
-
To a solution of this compound (1.0 eq.) in n-butanol, add the amine nucleophile (1.1 eq.).
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-4-(substituted-amino)pyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
This protocol is based on the reaction of this compound with cyclopropanol.[4]
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add the alcohol nucleophile (e.g., cyclopropanol, 1.1 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-amino-5-bromo-4-alkoxypyrimidine.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from the coupling of a 5-bromotriazolopyrimidine derivative with a pyridone boronic ester.[2][3]
-
In a reaction vessel, combine the 5-bromo-4-substituted-pyrimidin-2-amine derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl2 (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathways
Caption: General reaction pathways for the functionalization of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Regioselectivity
Caption: Regioselectivity in the reactions of this compound.
Conclusion
This compound is a versatile building block with well-defined reactivity, enabling the selective synthesis of a wide range of substituted pyrimidine derivatives. The C4-chloro position is amenable to nucleophilic aromatic substitution, while the C5-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for a stepwise and controlled approach to the synthesis of complex molecules. The protocols and data presented in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the development of novel compounds with potential biological activity. Further exploration of reaction conditions and the scope of nucleophiles will continue to expand the synthetic utility of this important intermediate.
References
- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
The Core of Cellular Immunotherapy: A Technical Guide to CAR-T Cell Signaling, Manufacturing, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies and is a rapidly advancing frontier in addressing solid tumors and autoimmune diseases.[1][2] This therapy involves the genetic modification of a patient's own T cells to express CARs, which redirect the T cells to recognize and eliminate cells bearing a specific target antigen.[3][4] The success of CAR-T cell therapy is underpinned by a complex interplay of molecular signaling, a meticulously controlled manufacturing process, and rigorous pre-clinical and clinical evaluation.[2][5] This in-depth technical guide provides a detailed exploration of the core methodological and application aspects of CAR-T cell therapy, with a focus on signaling pathways, experimental protocols, and quantitative data analysis.
Core Signaling Pathways in CAR-T Cell Activation
The activation and function of CAR-T cells are initiated by the binding of the CAR to its target antigen on a cancer cell. This binding event triggers a cascade of intracellular signaling events that mimic and amplify the natural T cell activation process.[6] Second-generation CARs, the most commonly used constructs in approved therapies, typically incorporate a CD3ζ signaling domain (Signal 1) and a costimulatory domain, such as CD28 or 4-1BB (Signal 2), to ensure robust T cell activation, proliferation, and persistence.[7][8]
The signaling cascade begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ domain by Src family kinases like LCK.[8][9] This phosphorylation event creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by LCK.[8] Activated ZAP-70 then phosphorylates key downstream adapter proteins, such as LAT and SLP-76, leading to the formation of a "signalosome" that propagates the activation signal through multiple pathways.[8]
The integration of a costimulatory domain like CD28 is crucial for a sustained and effective anti-tumor response.[8] Upon CAR engagement, the CD28 domain is phosphorylated, leading to the recruitment of phosphatidylinositol 3-kinase (PI3K).[8] PI3K activation triggers the AKT/mTOR pathway, which promotes T cell survival, proliferation, and metabolic reprogramming.[8][9] Concurrently, the activation of pathways like the Ras-MAPK cascade and the NF-κB pathway contributes to cytokine production and the cytotoxic functions of the CAR-T cell.[8]
Manufacturing and Experimental Protocols
The generation of functional CAR-T cells is a complex, multi-step process that requires stringent quality control.[2][5] The overall workflow can be broadly categorized into T cell collection, activation, genetic modification, expansion, and formulation.[5][10]
Autologous CAR-T Cell Manufacturing Workflow
The manufacturing process for autologous CAR-T cell therapies begins with the collection of a patient's own T cells through a process called leukapheresis.[3] These T cells are then isolated and activated, typically using anti-CD3/CD28 antibody-coated beads, to prepare them for genetic modification.[3][11] The CAR gene is then introduced into the activated T cells, most commonly using a lentiviral or retroviral vector.[3][12] Following successful transduction, the CAR-T cells are expanded in culture to reach a therapeutically relevant dose.[2][13] This expansion phase is critical and is supported by specific cytokines like IL-2, IL-7, and IL-15.[2][9] Finally, the expanded CAR-T cells are harvested, washed, formulated, and cryopreserved before being shipped back to the treatment center for infusion into the patient.[5][13]
Detailed Experimental Protocol: In Vivo CAR-T Cell Tumor Control Assay
This protocol describes a common method for evaluating the anti-tumor efficacy of CAR-T cells in a mouse model.[14]
1. Cell Line and Animal Model:
-
Cell Line: HCC1954 human breast cancer cells (or another appropriate tumor cell line expressing the target antigen).
-
Animal Model: NSG (NOD scid gamma) mice, which are severely immunodeficient and can accept human cell grafts.
2. Tumor Implantation:
-
Maintain HCC1954 cells in appropriate culture medium (e.g., DMEM/F12 with 10% FBS).[14]
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 2.5 x 10^7 cells/mL.[14]
-
Implant 2.5 x 10^6 cells in a 100 µL volume orthotopically into the mammary fat pad of each NSG mouse.[14]
3. CAR-T Cell Preparation and Administration:
-
Human donor T cells are transduced with the CAR construct and expanded for 9-11 days.[14]
-
Measure the transduction efficiency using flow cytometry.[14]
-
Resuspend the CAR-T cells in PBS at a concentration of 50 x 10^6 CAR+ cells/mL.[14]
-
Perform serial dilutions to achieve the desired cell doses for injection (e.g., 1x10^5 to 10x10^6 CAR+ T cells).[14]
-
21 days after tumor implantation, randomize the mice into treatment groups.[14]
-
Administer the CAR-T cells intravenously via tail vein injection in a 200 µL volume.[14]
4. Tumor Measurement and Data Analysis:
-
Monitor tumor growth by caliper measurements every 4-6 days.[14]
-
Calculate tumor volume using the formula: Volume = ½ (Length × Width²).[14]
-
Compare tumor growth between the different treatment groups and a control group (e.g., receiving non-transduced T cells or PBS).
Quantitative Data Summary
The clinical efficacy of CAR-T cell therapy can vary depending on the cancer type, the specific CAR construct, and patient-specific factors.[15][16] The following table summarizes key quantitative data from various studies.
| Cancer Type | Target Antigen | CAR Construct | Overall Response Rate (ORR) | Complete Response (CR) Rate | Patient Cohort Size (n) | Citation(s) |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | CD19 | Second Generation | Up to 90% | - | - | [15][17] |
| Non-Hodgkin's Lymphoma (NHL) | CD19 | Second Generation | >60% | 54% | 111 | [15] |
| Relapsed/Refractory Large B-cell Lymphoma (LBCL) | - | zugocaptagene geleucel | 90% | 70% | 10 | [18] |
| B-ALL (relapsed/refractory) | CD22 | BB.z-CAR | 88% | - | 17 | [19] |
| DLBCL (relapsed/refractory) | CD22 | BB.z-CAR | - | 29% | 21 | [19] |
| Solid Tumors (various) | Various | Various | 9% | - | 262 | [15] |
| Neuroblastoma | Various | Various | 52.9% | 3 of 19 patients | 19 | [15] |
Note: Response rates can be influenced by numerous factors, including prior treatments, tumor burden, and the specific clinical trial design.[15][16]
Conclusion
CAR-T cell therapy is a powerful and complex immunotherapeutic modality with the potential to induce durable remissions in patients with otherwise refractory cancers. A deep understanding of the underlying signaling pathways is crucial for the rational design of next-generation CARs with improved efficacy and safety profiles.[4][7] The manufacturing process, a critical component of this therapy, continues to evolve with the aim of reducing turnaround times and improving the quality of the final cell product.[5][20] Rigorous preclinical and clinical evaluation, including the use of in vivo models and the careful analysis of quantitative clinical data, remains essential for advancing this transformative therapy and expanding its application to a wider range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lymphoma.ca [lymphoma.ca]
- 4. Deciphering CAR-T Cells: Exploring Functional Mechanisms to Drive Next-Generation Immunotherapy | Cell Signaling Technology [cellsignal.com]
- 5. Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering CAR-T Cells: Design Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In vivo CAR T cell tumor control assay [protocols.io]
- 15. Efficiency of CAR-T Therapy for Treatment of Solid Tumor in Clinical Trials: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. Long-Term CAR T Therapy Success | News | Yale Engineering [engineering.yale.edu]
- 18. CRISPR Therapeutics Reports Promising Early Results for Zugo-cel in Autoimmune Diseases and Oncology Trials [quiverquant.com]
- 19. Efficacy, Safety, and Challenges of CAR T-Cells in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resilience.com [resilience.com]
Suzuki Coupling of 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a generalized protocol for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloropyrimidin-2-amine. The presence of two distinct halogen atoms on the pyrimidine ring offers the potential for sequential, site-selective functionalization, a crucial strategy in the synthesis of complex molecules for drug discovery.
Principle of the Reaction: Achieving Site-Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] In the case of this compound, the primary challenge and opportunity lie in achieving regioselective coupling.
The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[2][3] This inherent difference in reactivity suggests that the carbon-bromine bond at the C5 position is more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-chlorine bond at the C4 position.[2][3] By carefully controlling the reaction conditions, it is possible to selectively couple a boronic acid at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.[2][4] The electron-deficient nature of the pyrimidine ring enhances the reactivity of both halogens compared to their carbocyclic analogs.[5][6]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
Recommended Reaction Protocol
This protocol is a generalized starting point for the selective Suzuki coupling at the C5 position of this compound. Optimization of specific parameters may be required for different boronic acids.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine solution
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Experimental Procedure
The following workflow outlines the key steps for performing the reaction.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[2][7] Higher temperatures may lead to a loss of selectivity and reaction at the C-Cl bond.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.[2][8] Wash the organic layer sequentially with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[2][8]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chloropyrimidin-2-amine.
Data Presentation: Reaction Condition Parameters
The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity. The following tables summarize common conditions adapted from studies on structurally similar halopyrimidines.[8]
Table 1: Catalyst and Base Comparison
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ (2.0) | 70-85% | [5] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 60-80% | [3][9] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0-3.0) | High | [7][8] |
| Pd(OAc)₂ (3) | - | K₃PO₄ (2.0) | Good | [8] |
| PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | Good | [8] |
Table 2: Solvent and Temperature Effects
| Solvent System (v/v) | Temperature (°C) | Notes | Reference |
| 1,4-Dioxane / Water (4:1) | 70 - 100 | Widely used, provides good solubility for reagents. | [3][8][9] |
| Toluene / Ethanol / Water | 70 - 80 | Alternative system, may require optimization. | [6] |
| 1,4-Dioxane | 100 (Microwave) | Microwave irradiation can significantly shorten reaction times. | [5] |
| THF | 50 | Milder conditions, may be suitable for highly reactive substrates. | [8] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the temperature moderately (e.g., in 10 °C increments) or screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like XPhos can be effective for activating C-Cl bonds but may reduce selectivity if conditions are too harsh.[7] Ensure all reagents and solvents are pure and properly degassed to prevent catalyst deactivation.[7]
-
Lack of Selectivity: If a mixture of C5- and C4-coupled products is observed, reduce the reaction temperature. Using a less active catalyst system, such as Pd(PPh₃)₄, under milder conditions is recommended to favor reaction at the more reactive C-Br bond.[6]
-
Side Reactions: Hydrodehalogenation (replacement of a halogen with hydrogen) can occur. This can be minimized by ensuring a strictly inert atmosphere.[7] Homocoupling of the boronic acid is another common side reaction, which can sometimes be mitigated by the slow addition of the boronic acid.[7]
By leveraging the principles of differential halogen reactivity and carefully controlling the experimental parameters outlined in this guide, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel, selectively functionalized pyrimidine derivatives.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Buchwald-Hartwig Amination of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The substrate, 5-Bromo-4-chloropyrimidin-2-amine, presents a unique synthetic challenge and opportunity due to its dihalogenated nature, offering the potential for selective functionalization.
This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination of this compound, focusing on the principles of selective C-N bond formation, detailed experimental protocols, and a summary of representative reaction conditions. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective amination at the 5-position, leaving the chloro-substituent available for subsequent transformations.
Principles of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 4-position. This intrinsic difference in reactivity is the foundation for the selective Buchwald-Hartwig amination at the C5 position. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and temperature, a high degree of chemoselectivity can be achieved, affording N5-substituted-4-chloro-2,5-pyrimidinediamines as the major product.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in publicly available literature, the following tables summarize typical reaction conditions and representative yields based on analogous reactions with structurally similar dihalogenated pyrimidines. These tables serve as a valuable starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Entry | Arylamine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Chloroaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Entry | Aliphatic Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 90 | 8-12 | 90-98 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | 88-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 70-80 |
Experimental Protocols
The following is a detailed, generalized protocol for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of specific parameters may be required to achieve maximum yield for a particular amine coupling partner.
Materials
-
This compound (1.0 equiv)
-
Amine (aryl or aliphatic, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound and the desired amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N5-substituted-4-chloro-2,5-pyrimidinediamine.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination reaction.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful synthetic tool for the selective introduction of an amino group at the C5 position. The principles of chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, allow for the predictable synthesis of N5-substituted-4-chloro-2,5-pyrimidinediamines. While specific, quantitative data for this exact transformation remains somewhat limited in broadly accessible literature, the provided protocols, based on closely related systems, offer a robust starting point for researchers in the fields of medicinal chemistry and drug development. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving high yields and purity for specific amine coupling partners.
References
Sonogashira Coupling of 5-Bromo-4-chloropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This guide provides a detailed overview of the Sonogashira coupling conditions specifically tailored for 5-Bromo-4-chloropyrimidin-2-amine, a substrate of interest in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The pyrimidine scaffold is a privileged structure in drug discovery, and the introduction of alkynyl moieties can significantly modulate the biological activity of these molecules.[1][3]
Reactivity and Selectivity
This compound possesses two distinct electrophilic sites for cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond generally follows the order I > Br > Cl.[4][5] This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-Br bond the more facile and kinetically favored process.[5] Therefore, Sonogashira coupling of this compound is expected to occur selectively at the 5-bromo position under standard conditions, leaving the 4-chloro position intact for potential subsequent functionalization.
Core Reaction Components and Conditions
The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent.[2][6] While copper-free conditions have been developed, the conventional palladium/copper system remains widely used.[7]
Catalytic System
The reaction is catalyzed by a palladium(0) species, which can be introduced directly or generated in situ from a palladium(II) precursor.[2][6] A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which enhances the rate of the reaction.[2][6]
Base and Solvent
An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[4] The choice of solvent is also critical, with anhydrous and deoxygenated solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being commonly employed to prevent catalyst deactivation.[4][5]
Summary of Typical Reaction Conditions
The following table summarizes the typical reaction parameters for the Sonogashira coupling of bromopyrimidine derivatives, which can be applied as a starting point for the optimization of reactions with this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol%. Both Pd(0) and Pd(II) precursors are effective.[4][8] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol%.[8] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2-3 equivalents. Can also serve as a co-solvent.[8] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and deoxygenated conditions are essential.[4][8] |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the alkyne.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and side reactions.[4][5] |
Generalized Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Reaction Mechanism and Workflow
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[3]
The general workflow for performing a Sonogashira coupling experiment is outlined below.
References
The Strategic Application of 5-Bromo-4-chloropyrimidin-2-amine in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the generation of novel therapeutics. This approach focuses on identifying low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent lead compounds. Within the FBDD landscape, privileged scaffolds that are amenable to synthetic elaboration are of high value. The aminopyrimidine core, a bioisostere of the adenine ring of ATP, is one such scaffold, frequently utilized in the development of kinase inhibitors. This technical guide provides an in-depth exploration of a key aminopyrimidine fragment, 5-Bromo-4-chloropyrimidin-2-amine, as a strategic starting point for FBDD campaigns. We will detail its chemical characteristics, relevant screening methodologies, and its application in targeting critical signaling pathways, particularly in oncology. While direct, publicly available binding data for this specific fragment is limited, this guide will leverage data from its close derivatives and relevant case studies to illustrate its potential and the fragment-to-lead optimization process.
Introduction to Fragment-Based Drug Discovery and the Aminopyrimidine Scaffold
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS). FBDD campaigns begin by screening a library of small, low-complexity molecules (typically with a molecular weight < 300 Da) to identify "hits" that bind to the target protein with weak affinity, often in the high micromolar to millimolar range.[1] The key advantage of this approach is that smaller libraries can more efficiently sample chemical space, leading to higher hit rates and starting points with greater ligand efficiency (LE).[2] These initial fragment hits are then grown, linked, or merged to produce high-affinity lead compounds with improved physicochemical properties.[1]
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the field of kinase inhibitor design.[3] Its structure mimics the adenine base of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] This inherent binding capability makes it an ideal starting point for developing competitive kinase inhibitors.
This compound (Molecular Formula: C₄H₃BrClN₃, Molecular Weight: 208.44 g/mol ) is a particularly valuable fragment.[5][6] Its structure incorporates the essential 2-aminopyrimidine for hinge binding, while the bromine and chlorine atoms at the 5 and 4 positions, respectively, provide orthogonal vectors for synthetic elaboration. These reactive handles allow for the systematic exploration of chemical space around the core scaffold through well-established cross-coupling and nucleophilic substitution reactions.[5]
Data Presentation: The Potential of the this compound Scaffold
While specific, publicly available screening data detailing the initial weak binding affinity of this compound to various kinases is not readily found, the therapeutic potential of this scaffold is overwhelmingly demonstrated by the high potency of its derivatives. This serves as a strong indicator of the fragment's value as a starting point. The initial fragment is expected to have a weak binding affinity (in the µM to mM range), which is then optimized through medicinal chemistry efforts.
The following table summarizes the inhibitory activities of various kinase inhibitors that have been developed utilizing the aminopyrimidine core, illustrating the successful evolution from a fragment-like scaffold to potent drug candidates.
| Kinase Target | Derivative Class | IC50 (nM) | Cellular Activity | Reference |
| PLK4 | Aminopyrimidine derivative | 6.7 | Excellent antiproliferative activity against breast cancer cells. | [7] |
| PDK1 | Aminopyrimidine-aminoindazole | Potent leadlike inhibitor | Not specified | [8][9] |
| MAP4K4 | Pyridopyrimidine | Low nanomolar | Good in vivo exposure and pharmacodynamic effects. | [10] |
| Aurora Kinases | Bisanilinopyrimidine | Potent inhibitors | Not specified | [6] |
| JNK1/JNK2 | Aminopyrimidine | Varies | Cellular activity in a c-Jun assay. | [11] |
| VEGFR-2/CDK1 | 2-amino-4-aryl-5-chloropyrimidine | Potent inhibitors | In vivo efficacy. | [12] |
This table presents data for derivatives and is intended to showcase the potential of the aminopyrimidine scaffold originating from fragments like this compound.
Key Signaling Pathways Targeted by Aminopyrimidine-Based Inhibitors
Aminopyrimidine-based kinase inhibitors, developed from fragments like this compound, frequently target kinases in critical signaling pathways that are dysregulated in cancer and other diseases. Two of the most prominent are the PI3K/AKT/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.
The PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many cancers.[9] Kinases such as PDK1 are key components of this pathway, making them attractive targets for therapeutic intervention.[13][14]
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Preparation of 5-Bromo-4-chloropyrimidin-2-amine Derivatives for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-4-chloropyrimidin-2-amine and its subsequent derivatization for the purpose of structure-activity relationship (SAR) studies. This pyrimidine scaffold is a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways and relevant biological signaling cascades.
Synthesis of the this compound Core
The preparation of the central scaffold, this compound, is a critical first step. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective method involves the bromination of 2-amino-4-chloropyrimidine.[1]
Synthetic Route: Bromination of 2-amino-4-chloropyrimidine
A widely used laboratory-scale synthesis involves the direct bromination of commercially available 2-amino-4-chloropyrimidine using N-bromosuccinimide (NBS) as the brominating agent. This method is generally efficient and proceeds under mild conditions.
Caption: Synthetic route for the preparation of the core scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-4-chloropyrimidine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Table 1: Summary of a Representative Synthesis of this compound
| Starting Material | Reagent (eq) | Solvent | Temperature | Reaction Time | Yield |
| 2-amino-4-chloropyrimidine | NBS (1.1) | Dichloromethane | 0 °C to RT | 2.5 - 4.5 h | ~87% |
Yields are based on reported values in similar synthetic transformations and may vary depending on specific reaction conditions and scale.[3]
Derivatization of this compound for SAR Studies
The this compound scaffold offers two primary points for diversification, which is ideal for building a library of compounds for SAR studies. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions.
References
A Technical Guide to the Application of 5-Bromo-4-chloropyrimidin-2-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a halogenated pyrimidine derivative recognized as a pivotal building block in medicinal chemistry and drug discovery.[1][2] With the molecular formula C₄H₃BrClN₃, this compound serves as a versatile scaffold for the synthesis of complex, biologically active molecules, particularly in the development of novel anticancer therapeutics.[3][4] The pyrimidine core is a well-established pharmacophore, mimicking the purine structure of ATP and forming key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[5] The distinct reactivity of the chloro-substituent at the C4 position and the bromo-substituent at the C5 position allows for sequential, regioselective functionalization, making it an ideal starting material for generating diverse compound libraries for structure-activity relationship (SAR) studies.[1][6] This guide explores the synthetic utility, key applications, and underlying mechanisms of this compound and its derivatives in the context of modern cancer research.
Core Synthetic Strategies and Methodologies
The strategic importance of this compound lies in the differential reactivity of its two halogen atoms. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is well-suited for transition metal-catalyzed cross-coupling reactions. This dual reactivity enables a modular and divergent synthetic approach to a wide array of kinase inhibitor scaffolds.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the C4-chloro group with a nucleophile, a common first step in the synthesis of derivatives.
-
Materials : this compound, a suitable nucleophile (e.g., a substituted phenol or aniline), a base (e.g., K₂CO₃ or DIPEA), and a polar aprotic solvent (e.g., DMF or NMP).
-
Procedure : To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.1 eq) and the base (1.5 eq).
-
Reaction : Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-substituted-5-bromo-pyrimidin-2-amine derivative.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol enables the introduction of aryl or heteroaryl groups at the C5 position.
-
Materials : A 5-bromo-pyrimidinyl derivative, a suitable aryl or heteroaryl boronic acid/ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., dioxane/water or DME).
-
Procedure : In a reaction vessel, combine the 5-bromo-pyrimidinyl derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Reaction : Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes, then add the degassed solvent. Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction : Partition the filtrate between water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the final 5-aryl-pyrimidine compound.[5][6]
Applications in Cancer Research: Targeting Key Signaling Pathways
Derivatives of this compound have been instrumental in the development of inhibitors targeting critical pathways in cancer cell proliferation, survival, and metastasis.
Inhibition of ULK1 and Autophagy in Non-Small Cell Lung Cancer (NSCLC)
UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in initiating the autophagy process, a cellular degradation mechanism that cancer cells can exploit to survive under stress.[7] ULK1 is significantly overexpressed in NSCLC and is correlated with a negative clinical prognosis.
A study focused on synthesizing a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[7] The most potent compound identified, 3s , demonstrated strong inhibitory activity against ULK1 kinase, inhibited the proliferation of A549 lung cancer cells, and uniquely induced apoptosis while simultaneously blocking the pro-survival autophagy pathway.[7]
| Compound ID | Structure | Target Kinase | Activity / Significance | Cell Line |
| 3s | 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine | ULK1 | Most active inhibitor identified in the series; blocks autophagy and induces apoptosis.[7] | A549 (NSCLC) |
Pan-Kinase Inhibition: Targeting Bcr-Abl and CDKs
The 5-bromopyrimidine scaffold is a privileged structure for developing inhibitors against a range of kinases. While direct data for this compound is limited, extensive research on closely related analogs like 5-bromo-2,4-dichloropyrimidine highlights the scaffold's potential.[5][8]
Bcr-Abl Inhibition in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML. Inhibitors based on the 5-bromopyrimidine scaffold have shown high potency against this target.[5]
Table 1: In Vitro Activity of 5-Bromopyrimidine-Based Bcr-Abl Inhibitors [5] (Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and illustrates the potential of the 5-bromopyrimidine scaffold)
| Compound ID | Bcr-Abl Kinase IC₅₀ (µM) | K562 Cell Line Cytotoxicity IC₅₀ (µM) |
| 6g | 0.015 | 0.45 |
| 7d | 0.018 | 0.52 |
| 9c | 0.021 | 0.61 |
| 10e | 0.012 | 0.38 |
| Dasatinib (Control) | 0.008 | 0.25 |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[1] The 2-aminopyrimidine core is central to several approved CDK inhibitors. Derivatives of this compound have been investigated as inhibitors of various CDKs, including CDK1, CDK4, and CDK8, leading to cell cycle arrest.[1][9][10]
Table 2: Anticancer Activity of a 2-amino-4-chloro-pyrimidine Derivative [11] (Derivative contains a bromophenyl piperazine moiety)
| Cell Line | Cancer Type | EC₅₀ (µM) |
| HCT116 | Human Colorectal Carcinoma | 89.24 ± 1.36 |
| MCF7 | Human Breast Adenocarcinoma | 89.37 ± 1.17 |
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors in oncology. Its dual reactive sites at the C4 and C5 positions provide a robust platform for creating large, diverse libraries of compounds for SAR studies. Research has demonstrated that derivatives of this scaffold can potently and selectively inhibit key enzymes in cancer-related signaling pathways, including ULK1, Bcr-Abl, and various CDKs. The ability of these compounds to induce apoptosis and modulate pathways like autophagy underscores their therapeutic potential. Future research will likely focus on further optimizing the drug-like properties of these derivatives, exploring novel substitutions to target other clinically relevant kinases, and advancing the most promising candidates into preclinical and clinical development as next-generation cancer therapies.
References
- 1. This compound | 1044767-99-8 | Benchchem [benchchem.com]
- 2. This compound | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Evaluation of PLK4 Inhibitors Derived from Aminopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the design, synthesis, and biological evaluation of potent Polo-like kinase 4 (PLK4) inhibitors based on a 2-aminopyrimidine scaffold. PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity.[1][2] Due to its overexpression in various cancers, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[1][2][3] Inhibition of PLK4 can lead to mitotic arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[3][4][5]
This guide focuses on compounds developed from substituted pyrimidin-2-amine analogs, detailing synthetic routes, experimental protocols for biological assays, and structure-activity relationship (SAR) data.
The PLK4 Signaling Pathway in Centriole Duplication
PLK4 is the central kinase governing the initiation of centriole duplication once per cell cycle.[6][7][8] Its activity is tightly regulated to prevent the formation of supernumerary centrioles, which can lead to chromosomal instability and tumorigenesis.[3] The process begins in the G1 phase, where PLK4 is recruited to the parent centriole by binding to receptors CEP152 and CEP192.[9][10] At the G1/S transition, PLK4's localization shifts to a single focus, marking the site of new procentriole assembly.[9][10] A key step is the PLK4-mediated phosphorylation of its substrate STIL, which then recruits SAS-6 to initiate the formation of the cartwheel structure, the foundation of the new procentriole.[3][6][9]
The diagram below illustrates this critical signaling cascade.
Synthesis of Aminopyrimidine-Based PLK4 Inhibitors
The synthesis of potent PLK4 inhibitors often utilizes a substituted aminopyrimidine core. While the prompt specifies 5-bromo-4-chloropyrimidin-2-amine, published routes for highly potent analogs often start with related materials like 5-chloro-pyrimidin-2-amine derivatives. The following section outlines a representative synthetic protocol adapted from the literature for a compound series demonstrating high efficacy.[11]
The general workflow involves the initial synthesis of a core intermediate, followed by diversification through coupling reactions to explore the structure-activity relationship.
This protocol describes a typical Suzuki coupling reaction to install a substituted aryl group at the C4 position of the pyrimidine ring, a common step in the synthesis of potent aminopyrimidine inhibitors.
Reaction: Coupling of a pyrimidine chloride with a boronic acid.
Materials:
-
Substituted 4-chloro-pyrimidin-2-amine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the 4-chloro-pyrimidin-2-amine derivative, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Biological Evaluation and Data
The inhibitory activity of the synthesized compounds against PLK4 is determined using biochemical and cellular assays.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12]
Principle: The assay involves two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal. The signal intensity is inversely correlated with the inhibitor's potency.[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the reaction buffer to the desired concentrations.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 4x test inhibitor solution or DMSO control to the appropriate wells.
-
Add 5.0 µL of 2x substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration near its Km).
-
Initiate the reaction by adding 2.5 µL of 4x PLK4 enzyme solution.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) or 30°C for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following tables summarize the biological activity of representative aminopyrimidine-based PLK4 inhibitors from recent literature.[1][11]
Table 1: In Vitro PLK4 Inhibitory Activity of Aminopyrimidine Analogs
| Compound | PLK4 IC50 (μM) | Reference |
| 3r | 0.0174 | [1] |
| 8a | 0.5196 | [1] |
| 8h | 0.0067 | [1][2] |
| 5f | 0.0008 | [11] |
Note: Lower IC50 values indicate higher potency.
Table 2: Anti-proliferative Activity of Lead Compounds against Breast Cancer Cell Lines
| Compound | MCF-7 IC50 (μM) | BT474 IC50 (μM) | MDA-MB-231 IC50 (μM) | Reference |
| 8h | 1.44 | 7.81 | 2.13 | [1] |
| 5f | 0.48 | - | - | [11] |
MCF-7 is a TRIM37-amplified breast cancer cell line, making it particularly sensitive to PLK4 inhibition.[11]
Table 3: In Vitro Metabolic Stability of Compound 8h
| Matrix | Half-life (t½, min) | Reference |
| Human Plasma | > 289.1 | [1] |
| Human Liver Microsomes | > 145 | [1][2] |
Compound 8h demonstrates favorable stability in both plasma and liver microsomes, suggesting good drug-like properties.[1][2]
Conclusion
The 2-aminopyrimidine scaffold serves as a robust foundation for the development of highly potent and selective PLK4 inhibitors. Structure-based design and systematic SAR exploration, as demonstrated by compounds 8h and 5f , have led to the discovery of nanomolar inhibitors with significant anti-proliferative effects in cancer cell lines.[1][11] Detailed protocols for synthesis and biological evaluation, such as those provided in this guide, are critical for the continued advancement of these promising therapeutic agents. Further optimization of pharmacokinetic and pharmacodynamic properties will be essential for translating these findings into clinical candidates for cancer therapy.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Alchemical Core: A Technical Guide to Developing Cyclin-Dependent Kinase Inhibitors from 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, offering a versatile platform for targeting a range of enzymes implicated in cancer and other proliferative diseases. Among the various starting materials for constructing these potent molecules, 5-Bromo-4-chloropyrimidin-2-amine stands out as a particularly valuable and reactive core. Its distinct substitution pattern, featuring a nucleophilic amino group and two electrophilic sites with differential reactivity, allows for the strategic and regioselective introduction of diverse functionalities. This guide provides an in-depth technical overview of the development of Cyclin-Dependent Kinase (CDK) inhibitors derived from this critical starting material, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
From Core to Candidate: Synthetic Pathways and Structure-Activity Relationships
The journey from the simple this compound core to a potent and selective CDK inhibitor involves a series of strategic chemical transformations. The inherent reactivity of the chloro and bromo substituents allows for sequential reactions, typically involving nucleophilic aromatic substitution (SNAr) at the C4 position followed by cross-coupling reactions at the C5 position. This stepwise approach enables the construction of a diverse library of compounds with varying substitutions, crucial for optimizing potency and selectivity against different CDK isoforms.
Pyrrolo[2,3-d]pyrimidine Derivatives as Pan-CDK and CDK9-focused Inhibitors
A prominent class of CDK inhibitors developed from pyrimidine precursors are the pyrrolo[2,3-d]pyrimidines. The synthesis of this scaffold can be initiated from a derivative of the core molecule, (5-bromo-2-chloro-pyrimidin-4-yl)-cyclopentyl amine. Subsequent reactions build the pyrrole ring, followed by the introduction of various side chains. These compounds have demonstrated potent inhibitory activity against a range of CDKs, with some exhibiting a preference for CDK9.
| Compound ID | R Group | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Cell Line (MIA PaCa-2) IC50 (µM) |
| 2g | 4-(aminosulfonyl)phenyl | 26 | 23 | 64 | 14 | 0.23[1] |
| Ribociclib | (for comparison) | >10000 | >10000 | 16 | 320 | 4.7[1] |
Table 1: Inhibitory activities of a key 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative against various CDKs and a pancreatic cancer cell line.[1]
The data clearly indicates that while Ribociclib is a highly selective CDK4/6 inhibitor, derivatives from the pyrrolo[2,3-d]pyrimidine class, such as compound 2g , exhibit a broader "pan-CDK" inhibitory profile with notable potency against CDK9.[1] This inhibition of CDK9, a key regulator of transcription, likely contributes to the compound's significant anti-proliferative activity in cancer cell lines.[1]
2,4-Diaminopyrimidine Derivatives as Potent and Selective CDK7 Inhibitors
By modifying the substitution pattern on the pyrimidine core, potent and selective inhibitors of CDK7 can be developed. These compounds typically feature an amino group at the C2 position and a substituted amine at the C4 position. The development of these inhibitors often starts from a related 2,4-dichloropyrimidine, which can be synthesized from precursors derivable from this compound.
| Compound ID | R1 Group | R2 Group | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK9/CDK7) | MV4-11 Cell Line IC50 (nM) |
| 22 | 2-(methylsulfonyl)phenyl | trans-1,4-diaminocyclohexane (acetylated) | 7.21 | 704.3 | 97.7 | 208.1[2] |
| THZ1 | (covalent inhibitor for comparison) | 6.91 | N/A | N/A | 29.5[2] |
Table 2: Enzymatic and cellular inhibitory activities of a lead 2,4-diaminopyrimidine derivative against CDK7.[2]
Compound 22 demonstrates high potency against CDK7 with an IC50 in the low nanomolar range and excellent selectivity over CDK9.[2] This selectivity is a critical attribute, as off-target inhibition of other CDKs can lead to toxicity. The potent anti-proliferative activity in the MV4-11 leukemia cell line underscores the therapeutic potential of targeting CDK7 in certain cancers.[2]
2-Amino-4-aryl-5-chloropyrimidines as Dual VEGFR-2 and CDK1 Inhibitors
The 2-aminopyrimidine scaffold is also amenable to the development of multi-targeted inhibitors. By retaining the chloro-substituent at the C5 position and introducing an aryl group at C4, compounds with potent inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and CDK1 have been identified.[3] This dual-action mechanism, targeting both angiogenesis and cell cycle progression, is a promising strategy in cancer therapy.
Quantitative data for this class of compounds is detailed in the cited literature and would be presented here in a similar tabular format upon full text access.
Core Biological Pathways and Experimental Evaluation
The development of CDK inhibitors is guided by an understanding of their role in fundamental cellular processes and is validated through a series of standardized in vitro and cell-based assays.
CDK Signaling in Cell Cycle and Transcription
CDKs are serine/threonine kinases that, in complex with their regulatory cyclin partners, drive the progression of the cell cycle and regulate gene transcription. Dysregulation of CDK activity is a hallmark of cancer.
Caption: Overview of key CDK-mediated signaling pathways in cell cycle progression and transcription.
Experimental Workflow for CDK Inhibitor Evaluation
The evaluation of novel CDK inhibitors follows a standardized workflow, progressing from in vitro enzymatic assays to cell-based assays and finally to in vivo models.
Caption: A typical experimental workflow for the preclinical evaluation of novel CDK inhibitors.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. The following are detailed protocols for the key assays used in the characterization of CDK inhibitors.
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the in vitro potency (IC50) of a test compound against a specific CDK/cyclin complex.
Materials:
-
CDK/cyclin enzyme complex (e.g., CDK9/Cyclin T1)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a vehicle control (DMSO) and a positive control (a known inhibitor) and a no-enzyme blank.
-
Kinase Reaction: a. To the wells of the assay plate, add 2.5 µL of the serially diluted test compound or controls. b. Add 5 µL of a solution containing the CDK/cyclin enzyme and substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™): a. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to deplete the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the average "blank" signal from all other measurements. b. Determine the percent inhibition for each inhibitor concentration relative to the "vehicle control" (0% inhibition) and a "no enzyme" or "fully inhibited" control (100% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, MV4-11)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well clear-bottom plates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%). b. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the absorbance of the media-only blank from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a test compound on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x and 5x GI50) or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: a. Wash the cell pellet with cold PBS. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel to measure DNA content. c. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: a. Gate the single-cell population to exclude doublets and debris. b. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. c. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Conclusion
The this compound core is a privileged starting material in the design and synthesis of a wide array of potent and selective CDK inhibitors. Its chemical versatility allows for the targeted development of inhibitors against various CDK isoforms, including those involved in both cell cycle progression and transcriptional regulation. The systematic application of the synthetic strategies and experimental protocols outlined in this guide can facilitate the discovery and optimization of novel CDK-targeted therapeutics. The continued exploration of the chemical space around this pyrimidine core holds significant promise for the development of next-generation cancer therapies.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloropyrimidin-2-amine: Managing Common Side Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloropyrimidin-2-amine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficiency and purity of its synthesis are paramount to the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the common synthetic routes to this compound, with a detailed focus on the formation of common side products. We will explore the reaction mechanisms, present detailed experimental protocols, and discuss strategies for minimizing impurities to ensure a high-quality final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors used in oncology.[1] The presence of bromine, chlorine, and amino functional groups on the pyrimidine ring provides multiple reactive sites for further chemical transformations. Achieving high purity of this intermediate is essential, as impurities can lead to downstream reaction failures and complicate the purification of the final API. This guide will delve into the common side products encountered during the synthesis of this compound and provide actionable insights for their control.
Primary Synthetic Routes and Associated Side Products
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Route A: Electrophilic bromination of 2-amino-4-chloropyrimidine.
-
Route B: Reduction of 5-bromo-2-chloro-4-nitropyrimidine.
Each route presents a unique impurity profile that must be understood and managed.
Route A: Electrophilic Bromination of 2-amino-4-chloropyrimidine
This is a widely used method due to the ready availability of the starting material. The reaction typically involves the treatment of 2-amino-4-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) or bromine.[1]
Caption: Main reaction pathway for the synthesis of this compound via electrophilic bromination.
The primary side products in this route arise from over-bromination and potential impurities in the starting material.
-
Di-brominated Impurity: The most common side product is the di-brominated species, 2-amino-3,5-dibromo-4-chloropyrimidine. This occurs when the desired product undergoes a second bromination. The electron-donating amino group activates the pyrimidine ring, making it susceptible to further electrophilic attack.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of unreacted 2-amino-4-chloropyrimidine in the final product.
| Compound | Typical Yield/Presence | Formation Conditions |
| This compound | 85-95% | Controlled stoichiometry of NBS, low temperature (0 °C) |
| 2-amino-3,5-dibromo-4-chloropyrimidine | < 5% | Excess NBS, higher reaction temperature |
| 2-amino-4-chloropyrimidine | < 5% | Insufficient NBS, short reaction time |
This protocol is adapted from the synthesis of a similar compound described in patent CN103420903A.[2]
-
Reaction Setup: Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in dichloromethane (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (1.05 eq) in portions to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a 1M aqueous solution of hydrochloric acid, followed by an aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol to remove the di-brominated impurity and unreacted starting material.
Caption: Experimental workflow for the synthesis and purification of this compound.
Route B: Reduction of 5-bromo-2-chloro-4-nitropyrimidine
An alternative route involves the reduction of a nitro-substituted precursor. This method can provide high yields and avoids the potential for over-bromination.[1]
Caption: Main reaction pathway for the synthesis of this compound via reduction of a nitro precursor.
The primary side products in this route are related to incomplete reduction.
-
Incompletely Reduced Intermediates: Depending on the reaction conditions, small amounts of nitroso or hydroxylamino intermediates may be present in the crude product.
-
Unreacted Starting Material: If the reduction is not driven to completion, the starting material, 5-bromo-2-chloro-4-nitropyrimidine, will be a contaminant.
This route is reported to have a high yield of 90%, indicating a relatively clean conversion with minor impurities.[1]
| Compound | Typical Yield/Presence | Formation Conditions |
| This compound | ~90% | Sufficient reducing agent, adequate reaction time |
| Incompletely reduced intermediates | < 5% | Insufficient reducing agent, low temperature, short reaction time |
| 5-bromo-2-chloro-4-nitropyrimidine | < 5% | Incomplete reaction |
This protocol is based on a literature procedure.[1]
-
Reaction Setup: Suspend 5-bromo-2-chloro-4-nitropyrimidine (1.0 eq) in a mixture of hydrochloric acid and a suitable solvent like ethyl acetate.
-
Reduction: Cool the mixture to 0 °C (273 K) and add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for several hours (e.g., 6 hours). Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with an aqueous solution of sodium hydroxide until the pH is basic. The tin salts will precipitate.
-
Purification: Filter the mixture to remove the tin salts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from acetonitrile to yield the pure product.
Analytical Characterization and Impurity Profiling
To ensure the quality of the synthesized this compound, a combination of analytical techniques should be employed for characterization and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final product and quantifying the levels of side products and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool for separation and identification. Derivatization may be necessary for the analysis of polar compounds like aminopyrimidines.[3]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and its fragmentation pattern, which aids in structure confirmation.
Conclusion
The synthesis of this compound can be achieved through two primary routes, each with its own set of potential side products. Careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is crucial for minimizing the formation of impurities. For the electrophilic bromination route, the main challenge is to control over-bromination, while for the reduction route, ensuring complete conversion to the desired amine is key. Effective purification techniques, such as column chromatography and recrystallization, are essential for obtaining a high-purity product suitable for use in pharmaceutical development. A thorough analytical characterization is necessary to confirm the identity and purity of the final compound and to ensure the absence of detrimental side products.
References
Purification of 5-Bromo-4-chloropyrimidin-2-amine by Recrystallization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of 5-Bromo-4-chloropyrimidin-2-amine via recrystallization. This halogenated pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for therapeutic applications.[1] This document outlines detailed experimental protocols, presents comparative data on solvent selection, and visualizes relevant chemical and biological pathways to aid researchers in achieving high-purity material for drug discovery and development.
Introduction to Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. Subsequent filtration yields the purified crystalline solid.
Solvent Selection for this compound
The choice of solvent is critical for a successful recrystallization, directly impacting the yield and purity of the final product. For this compound, a range of organic solvents can be considered. The compound exhibits limited solubility in water but is soluble in various organic solvents.[2] Acetonitrile has been reported as a particularly effective solvent for the recrystallization of this compound, yielding high purity.[3]
The following table summarizes the suitability of common solvents for the recrystallization of this compound, based on literature and general principles for pyrimidine derivatives.
| Solvent System | Boiling Point (°C) | Suitability for Recrystallization | Rationale and Remarks |
| Single Solvents | |||
| Acetonitrile | 82 | Highly Recommended | Reported to yield >97% purity with a 90% recovery rate.[3] Favorable solubility characteristics for this class of compounds. |
| Ethanol | 78 | Good | A common and effective solvent for many pyrimidine derivatives.[2] Good balance of polarity for dissolving the compound when hot and allowing crystallization upon cooling. |
| Methanol | 65 | Fair to Good | Similar to ethanol but its lower boiling point might require more careful handling to prevent premature evaporation. |
| Ethyl Acetate | 77 | Fair | Can be a suitable solvent, often used in combination with a non-polar co-solvent. |
| Toluene | 111 | Possible | Higher boiling point may be advantageous for less soluble compounds, but can also lead to oiling out if not cooled slowly. |
| Water | 100 | Poor (as a single solvent) | This compound has limited solubility in water.[2] However, it can be used as an anti-solvent in a two-solvent system. |
| Two-Solvent Systems | |||
| Ethyl Acetate / Hexane | 69 (Hexane) | Good | A common solvent pair where the compound is soluble in the more polar ethyl acetate, and crystallization is induced by the addition of the non-polar hexane. |
| Dichloromethane / Hexane | 40 (DCM) | Fair | The high volatility of dichloromethane can make this system challenging to handle. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
A common synthetic route involves the reduction of a nitropyrimidine precursor.[3]
Reaction Scheme:
A representative synthetic route.
Materials:
-
5-bromo-2-chloro-4-nitropyrimidine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Acetonitrile
Procedure:
-
To a stirred solution of 5-bromo-2-chloro-4-nitropyrimidine in hydrochloric acid, add stannous chloride dihydrate.
-
Maintain the reaction temperature at approximately 273 K (0 °C) and continue stirring for six hours.
-
After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization from Acetonitrile
This protocol describes the purification of the crude this compound using acetonitrile.
Experimental Workflow:
Workflow for the recrystallization of this compound.
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If any insoluble impurities remain, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold acetonitrile to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove any remaining solvent.
Biological Context: Inhibition of Cyclin-Dependent Kinases
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.[2] Specifically, they have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The pyrimidine scaffold can mimic the purine ring of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of CDKs. This binding event prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle and inhibiting cancer cell proliferation.
Signaling Pathway:
Mechanism of CDK inhibition and cell cycle arrest.
Conclusion
The purification of this compound by recrystallization is a critical step in the synthesis of high-purity material for research and drug development. Careful selection of the recrystallization solvent is paramount to achieving optimal yield and purity. Acetonitrile has been demonstrated to be a highly effective solvent for this purpose. The role of this compound and its derivatives as potent CDK inhibitors underscores the importance of robust purification methods to enable the advancement of novel cancer therapeutics. This guide provides the necessary technical details and theoretical background to assist scientists in the successful purification and application of this important chemical intermediate.
References
- 1. praxilabs.com [praxilabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1044767-99-8 | Benchchem [benchchem.com]
Preventing Dehalogenation of 5-Bromo-4-chloropyrimidin-2-amine in Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of halogenated pyrimidines is a cornerstone of medicinal chemistry, providing a scaffold for countless therapeutic agents. 5-Bromo-4-chloropyrimidin-2-amine is a valuable building block, offering two distinct reactive sites for diversification.[1] However, the inherent reactivity of the C-Br and C-Cl bonds also presents a significant challenge: the undesired removal of a halogen, or dehalogenation, which can lead to reduced yields and complex purification challenges. This guide provides an in-depth analysis of the factors contributing to dehalogenation in cross-coupling reactions involving this compound and offers detailed strategies and protocols to mitigate this pervasive side reaction.
Understanding the Challenge: Chemoselectivity and Dehalogenation
This compound possesses two electrophilic centers amenable to palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[2] This differential reactivity, in principle, allows for the selective functionalization of the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 4-position available for subsequent transformations. However, achieving high chemoselectivity requires careful optimization of reaction conditions to prevent not only the competing reaction at the C-Cl bond but also the complete removal of the halogen, a process known as hydrodehalogenation.[3]
Hydrodehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[3] This can occur through various mechanisms, often involving a hydride source in the reaction mixture that intercepts a key intermediate in the catalytic cycle before the desired cross-coupling can take place.[3] The presence of the 2-amino group on the pyrimidine ring can also influence the propensity for dehalogenation, potentially through coordination with the metal catalyst or by altering the electronic properties of the ring.[4][5]
Strategies for Minimizing Dehalogenation
The key to preventing dehalogenation lies in promoting the rate of the desired cross-coupling reaction (transmetalation and reductive elimination) relative to the rate of the undesired dehalogenation pathway. This can be achieved by meticulous control over several key reaction parameters.
Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount. Bulky, electron-rich phosphine ligands are often recommended as they can accelerate the rate-limiting reductive elimination step, thus outcompeting the dehalogenation pathway.[3][6][7]
-
For Suzuki-Miyaura Coupling: Ligands such as XPhos and SPhos, often in combination with Pd₂(dba)₃ or Pd(OAc)₂, have proven effective in minimizing dehalogenation while promoting the desired C-C bond formation.[4][7] Pre-formed catalysts like XPhos-Pd-G3 can also offer high reactivity and selectivity.[6]
-
For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands like Xantphos, BINAP, and BrettPhos are crucial for efficient C-N bond formation.[6] The choice of ligand is highly dependent on the specific amine substrate being coupled.[6]
Base Selection
The base plays a critical role in the catalytic cycle but can also be a primary contributor to dehalogenation. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote dehalogenation.[7] Milder inorganic bases are generally preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are often the bases of choice for minimizing dehalogenation in Suzuki and Buchwald-Hartwig reactions.[2][3][4][6][7] K₃PO₄ is frequently a robust starting point for heteroaryl halides.[2]
Solvent and Temperature Control
-
Solvents: Anhydrous, aprotic solvents are essential for optimal results and to minimize potential hydride sources.[6][7] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[6][8] For Suzuki reactions, a mixture of an organic solvent and water (e.g., 4:1 v/v 1,4-dioxane/water) is often used to dissolve both the organic and inorganic reagents.[2][6] Rigorous degassing of solvents to remove oxygen is critical to prevent catalyst degradation and homocoupling side reactions.[3][9]
-
Temperature: Lowering the reaction temperature can increase selectivity for the desired coupling over side reactions like dehalogenation.[2][3] It is advisable to start at the lower end of the typical temperature range (e.g., 80°C) and only increase it if the reaction is sluggish.[2][7] Monitoring the reaction progress is crucial to avoid prolonged heating, which can promote byproduct formation.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions for related bromo-chloro heterocyclic systems, providing a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles [4][6]
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is reliable. Pre-formed catalysts can also be effective.[6] |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich ligands enhance catalytic activity.[4][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a good starting point to minimize dehalogenation.[4][6][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, DMF | A co-solvent system is common.[6] |
| Temperature | 80-110 °C | Start at lower temperatures to maximize selectivity.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[6] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles [6][8]
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | Common precursors for generating the active Pd(0) catalyst.[6][8] |
| Ligand | BINAP, Xantphos, BrettPhos (2-4 mol%) | Ligand choice is crucial and substrate-dependent.[6][8] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu (1.4-2.0 equiv.) | Avoid strong alkoxide bases if dehalogenation is observed.[6][7][8] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential.[6] |
| Temperature | 80-110 °C | Should be optimized for each substrate combination.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[6] |
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C5-Br position.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[2][7]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[2][6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd₂(dba)₃) and the ligand (XPhos).[2][7]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[2][6]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6][7][9]
-
Workup: Upon completion (or when starting material is consumed), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[6][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][6][7]
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol describes a general procedure for the amination of this compound.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Potassium phosphate (K₃PO₄, 1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (Pd₂(dba)₃), the ligand (Xantphos), and potassium phosphate to an oven-dried Schlenk flask.[7][8]
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.[8]
-
Substrate Addition: Under a positive flow of inert gas, add this compound and the desired amine.[8][10]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[4][8]
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[4][8]
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][10]
Visualizing Workflows and Mechanisms
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways: cross-coupling vs. dehalogenation.
By implementing these strategies and carefully optimizing the reaction conditions outlined in this guide, researchers can significantly suppress the undesired dehalogenation of this compound, thereby improving reaction efficiency, simplifying product purification, and accelerating the drug discovery process.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Enhancing Synthetic Efficiency: A Technical Guide to High-Yield Synthesis of 5-Bromo-4-chloropyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of synthetic strategies to improve the yield of 5-Bromo-4-chloropyrimidin-2-amine and its derivatives. As a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors, optimizing its synthesis is paramount for efficient drug discovery and development pipelines.[1][2] This document details established synthetic methodologies, presents quantitative data for yield comparison, and offers insights into reaction optimization.
Core Synthetic Strategies and Yield Optimization
The synthesis of this compound derivatives primarily revolves around two key strategies: the direct bromination of a pre-existing aminopyrimidine core and the reduction of a nitro-group to an amine. Both pathways offer high yields, with specific conditions influencing the overall efficiency.
Bromination of 2-Amino-4-chloropyrimidine
A common and effective method for the synthesis of this compound involves the electrophilic bromination of 2-amino-4-chloropyrimidine.[1] This approach is favored for its directness and relatively high yields. The use of N-bromosuccinimide (NBS) as the brominating agent is a widely adopted practice, offering good regioselectivity and milder reaction conditions compared to elemental bromine.
Key parameters for optimizing this reaction include stringent temperature control to minimize the formation of side products and the selection of an appropriate solvent, such as dichloromethane or acetonitrile, to ensure efficient reaction kinetics and ease of product isolation.[1]
A similar methodology has been successfully applied in the synthesis of a related pyridine analog, 2-amino-5-bromo-4-chloropyridine, achieving a notable yield of 87%.[3] This underscores the robustness of this synthetic approach.
Reduction of 5-Bromo-2-chloro-4-nitropyrimidine
An alternative high-yield route involves the reduction of a corresponding nitro-substituted pyrimidine. The synthesis of the isomeric 5-Bromo-2-chloropyrimidin-4-amine via the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid has been reported to achieve a 90% yield.[1] This method's success is contingent on maintaining a low reaction temperature (typically around 0°C or 273 K) to control the exothermic nature of the reduction and prevent potential side reactions.[1] Subsequent neutralization and extraction are critical for isolating the pure product.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and related compounds, providing a clear comparison of the efficiencies of different synthetic routes.
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| 2-amino-4-chloropyridine | 2-amino-5-bromo-4-chloropyridine | N-bromosuccinimide (NBS) | Dichloromethane | 87% | [3] |
| 5-bromo-2-chloro-4-nitropyrimidine | This compound | Stannous chloride dihydrate (SnCl₂·2H₂O), HCl | - | 90% | [1] |
| 5-Bromo-2,4-dichloropyrimidine | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Cyclopentylamine | Dioxane | 100% | [4] |
Experimental Protocols
Protocol 1: Bromination of 2-amino-4-chloropyrimidine (Adapted from a similar synthesis)
Materials:
-
2-amino-4-chloropyrimidine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-chloropyrimidine in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions to the cooled solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture vigorously for 30 minutes at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 1M HCl.
-
Adjust the pH of the aqueous layer to basic with a NaOH solution and extract with ethyl acetate.
-
Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product, 2-amino-5-bromo-4-chloropyrimidine.[3]
Protocol 2: Reduction of 5-Bromo-2-chloro-4-nitropyrimidine
Materials:
-
5-bromo-2-chloro-4-nitropyrimidine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Acetonitrile
Procedure:
-
Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 273 K (0°C).
-
Add 5-bromo-2-chloro-4-nitropyrimidine to the cooled solution.
-
Stir the mixture vigorously for 6 hours at 273 K.
-
Neutralize the reaction mixture with a NaOH solution.
-
Extract the product with ethyl acetate.
-
Purify the crude product by recrystallization from acetonitrile to yield this compound.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core synthetic strategies for obtaining this compound derivatives.
Caption: Bromination of 2-amino-4-chloropyrimidine.
Caption: Reduction of 5-Bromo-2-chloro-4-nitropyrimidine.
Conclusion
The synthesis of this compound derivatives can be achieved with high yields through either direct bromination of the corresponding aminopyrimidine or by reduction of a nitropyrimidine precursor. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. Careful control of reaction parameters, particularly temperature, is crucial for maximizing yield and purity. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for this important class of compounds.
References
Catalyst Deactivation in Suzuki Reactions with 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel molecular entities for drug discovery and development. However, when employing nitrogen-rich heterocyclic substrates such as 5-Bromo-4-chloropyrimidin-2-amine, catalyst deactivation presents a significant impediment to achieving optimal reaction efficiency. This in-depth technical guide delineates the core mechanisms of palladium catalyst deactivation in the context of this challenging substrate, offers strategies for mitigation, and provides generalized experimental protocols for studying and overcoming these deactivation pathways. While specific quantitative data for this compound remains scarce in publicly available literature, this guide synthesizes data from closely analogous systems to provide a robust framework for researchers in the field.
Introduction: The Challenge of Nitrogen-Containing Heterocycles
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a powerful tool for the formation of carbon-carbon bonds. Its broad functional group tolerance and generally mild reaction conditions have made it a workhorse in pharmaceutical and materials science. However, the efficiency of the catalytic cycle can be severely hampered by the presence of certain functional groups on the coupling partners.
Nitrogen-containing heterocycles, particularly those with multiple nitrogen atoms like pyrimidines, are notoriously challenging substrates in Suzuki reactions. The lone pairs of electrons on the nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This phenomenon, known as catalyst poisoning, is a primary cause of catalyst deactivation.
This compound is a prime example of such a challenging substrate. It possesses three potential sites for catalyst inhibition: the two nitrogen atoms of the pyrimidine ring and the exocyclic amino group. Understanding the interplay of these groups with the palladium catalyst is crucial for developing robust and efficient coupling protocols.
Core Mechanisms of Catalyst Deactivation
The deactivation of the palladium catalyst in the presence of this compound can occur through several interconnected pathways:
-
Catalyst Poisoning by Nitrogen Coordination: The most prevalent deactivation mechanism is the coordination of the nitrogen atoms of the pyrimidine ring and the amino group to the active Pd(0) species. This forms stable palladium-substrate complexes that are reluctant to proceed through the catalytic cycle, effectively sequestering the catalyst.
-
Formation of Palladium Black (Aggregation): Deactivated palladium species can aggregate to form insoluble palladium black. This process is often irreversible and leads to a significant loss of catalytic activity as the active surface area of the catalyst is diminished. High temperatures and insufficient ligand concentration can exacerbate the formation of palladium black.
-
Ligand Degradation: While less common, the phosphine ligands used to stabilize the palladium catalyst can themselves degrade under certain reaction conditions, leading to the formation of inactive palladium species.
The interplay of these mechanisms is complex and highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Mitigation Strategies
Several strategies can be employed to counteract catalyst deactivation when working with substrates like this compound:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monodentate phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)3) families, have proven effective. These ligands stabilize the monoligated Pd(0) species, which is often the most active catalyst, and their steric bulk can disfavor the formation of inhibitory bis-ligated complexes and coordination of the substrate's nitrogen atoms.
-
Catalyst Precursors: Using pre-formed palladium(II) precatalysts in combination with the appropriate ligand can ensure the efficient generation of the active Pd(0) species in situ.
-
Base and Solvent Optimization: The choice of base and solvent system can significantly influence catalyst stability. Weaker bases and aprotic polar solvents are often preferred to minimize side reactions and catalyst degradation. The use of aqueous solvent mixtures can sometimes be beneficial, but this needs to be optimized on a case-by-case basis.
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes reduce the rate of catalyst deactivation, although this may also slow down the desired reaction. Careful optimization of the temperature and reaction time is therefore essential.
-
Microwave Irradiation: Microwave-assisted heating can sometimes lead to improved yields and shorter reaction times, potentially by minimizing the time the catalyst is exposed to deactivating conditions at high temperatures.
Quantitative Data from Analogous Systems
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | Analogous System |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 24 | 75 | Analogous System |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 70-95 | [1] |
| 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridineboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 78 | 7 | 82 | [2] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
The following are generalized experimental protocols for conducting Suzuki reactions with this compound and for studying catalyst deactivation. These should be considered as starting points and will likely require optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Monitoring Catalyst Deactivation
This protocol utilizes kinetic analysis to study the rate of catalyst deactivation.
Procedure:
-
Set up the Suzuki reaction as described in Protocol 5.1.
-
At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot with a suitable quenching agent (e.g., a saturated solution of EDTA to chelate the palladium).
-
Analyze the quenched aliquot by a quantitative method such as HPLC or GC-MS to determine the concentration of the product and the remaining starting material.
-
Plot the product concentration versus time to obtain a reaction progress curve.
-
A decrease in the reaction rate over time, particularly a deviation from pseudo-first-order kinetics, is indicative of catalyst deactivation.
-
By comparing the reaction profiles under different conditions (e.g., with different ligands, bases, or temperatures), the factors influencing catalyst deactivation can be systematically studied.
References
Selecting the Right Base for Cross-Coupling Reactions of 5-Bromo-4-chloropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of base selection for palladium-catalyzed cross-coupling reactions involving 5-Bromo-4-chloropyrimidin-2-amine, a key building block in the synthesis of biologically active compounds, particularly kinase inhibitors. We delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed experimental protocols and quantitative data to facilitate reaction optimization. The guide also visualizes key reaction workflows and the relevant CDK4 signaling pathway, providing a deeper context for the application of these synthetic methodologies in drug discovery.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring two distinct halogen atoms at positions 4 and 5, allows for selective functionalization through various cross-coupling reactions. The pyrimidine core is a common motif in a wide range of therapeutic agents, and the 2-aminopyrimidine scaffold, in particular, is prevalent in numerous kinase inhibitors.[2] This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
The primary challenge and opportunity in the synthetic manipulation of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position, enabling selective functionalization at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations.[3]
This guide focuses on the critical role of the base in controlling the outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron species. For this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 5-position.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically a boronic acid or its ester, to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Selecting the Appropriate Base for Suzuki-Miyaura Coupling
A variety of inorganic bases are commonly used for Suzuki-Miyaura couplings. The optimal choice depends on the specific substrates and reaction conditions.
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used mild bases. Cs₂CO₃ is often more effective, particularly for challenging couplings, due to its higher solubility in organic solvents and the "cesium effect," which can accelerate the reaction.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective and commonly used base, often providing good yields.
-
Fluorides: Potassium fluoride (KF) can also be used, sometimes in combination with other bases.
Quantitative Data for Suzuki-Miyaura Coupling
While specific comprehensive data for this compound is limited in the public domain, the following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of similar bromochloropyrimidines with various arylboronic acids. This data serves as a strong starting point for optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 15 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | High |
| 3 | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | Good |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 16 | Moderate to Good |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Experimental Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] This reaction is instrumental in synthesizing a wide range of arylamines, which are prevalent in pharmaceuticals.
The Role of the Base in the Buchwald-Hartwig Catalytic Cycle
In the Buchwald-Hartwig amination, the base is critical for the deprotonation of the amine nucleophile or the intermediate palladium-amine complex to form a palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.
Selecting the Appropriate Base for Buchwald-Hartwig Amination
The choice of base in Buchwald-Hartwig amination is highly dependent on the nature of the amine and the substrate. Strong, non-nucleophilic bases are typically required.
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is a very common and effective strong base for a wide range of amines.
-
Phosphates and Carbonates: For substrates that are sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures or more active catalyst systems.
-
Bis(trimethylsilyl)amides: Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be used.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents representative conditions for the Buchwald-Hartwig amination of bromochloropyrimidines.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | Good |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | High |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vessel
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of toluene).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination Experimental Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as handles for further synthetic transformations or as integral parts of the final target molecule.
The Role of the Base in the Sonogashira Catalytic Cycle
The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) salt. The amine base in this reaction serves two primary purposes: it deprotonates the terminal alkyne to form a copper acetylide intermediate, and it neutralizes the hydrogen halide byproduct generated during the reaction.
Selecting the Appropriate Base for Sonogashira Coupling
Amine bases are almost exclusively used in Sonogashira couplings.
-
Triethylamine (Et₃N): A common and effective base that often serves as the solvent or co-solvent.
-
Diisopropylethylamine (DIPEA): A bulkier amine base that can be advantageous in some cases to minimize side reactions.
-
Other Amines: Piperidine and other secondary or tertiary amines can also be employed.
Quantitative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of bromochloropyrimidines.
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4-6 | High |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 60 | 12 | Good |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | MeCN | RT | 24 | Good to High |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2.5) | Toluene | 70 | 8 | High |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equivalents)
-
Degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask
Procedure:
-
In a reaction flask, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and the copper(I) co-catalyst (0.1 mmol).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., 5 mL of DMF) and the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Application in Drug Discovery: Targeting the CDK4 Signaling Pathway
Derivatives of this compound are of significant interest as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4.[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] The CDK4/Cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition.
In response to mitogenic signals, Cyclin D levels rise and it forms a complex with CDK4.[8] This active complex then phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.[8] Inhibitors of CDK4 can block this phosphorylation event, leading to cell cycle arrest in the G1 phase and preventing cancer cell proliferation.
CDK4 Signaling Pathway and Inhibition
Conclusion
The selection of an appropriate base is a critical parameter in the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are effective. Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases like NaOtBu, although weaker bases can be used for sensitive substrates. Sonogashira couplings are facilitated by amine bases such as Et₃N and DIPEA. The ability to selectively functionalize the 5-position of this pyrimidine derivative makes it an invaluable tool in the synthesis of complex molecules, particularly in the development of targeted cancer therapies such as CDK4 inhibitors. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Development of CDK4/6 Inhibitors: A Five Years Update | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of 5-Bromo-4-chloropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the challenges and solutions associated with the nucleophilic aromatic substitution (SNAr) of 5-bromo-4-chloropyrimidin-2-amine. Low yields in this reaction can be a significant bottleneck in the synthesis of diverse chemical libraries for drug discovery and development. This document outlines the underlying mechanistic principles, provides detailed experimental protocols for various nucleophiles, and offers a systematic approach to troubleshooting common issues leading to diminished yields.
Introduction to Nucleophilic Aromatic Substitution on this compound
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The pyrimidine core is functionalized through nucleophilic aromatic substitution (SNAr), a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles.
In this compound, the chlorine atom at the C4 position is the more reactive site for nucleophilic substitution compared to the bromine atom at the C5 position. This regioselectivity is attributed to the greater activation of the C4 position by the para- and ortho-nitrogen atoms, which effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Factors Influencing Reaction Yield
Several critical parameters can influence the success and yield of the nucleophilic substitution reaction. Careful optimization of these factors is essential to achieve high-yielding and clean conversions.
-
Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reactions. However, highly basic nucleophiles can also promote side reactions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly employed as they can solvate the cation of the base and leave the nucleophile more reactive. Alcohols like ethanol and isopropanol are also used, particularly for reactions with amines.
-
Base: A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, or secondary amines) or to act as a scavenger for the HCl generated during the reaction with neutral nucleophiles like primary amines. Common choices include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Temperature: The reaction temperature significantly impacts the reaction rate. While some highly reactive nucleophiles may react at room temperature, many substitutions require heating, often in the range of 80-120°C. Microwave irradiation can be a powerful tool to accelerate these reactions.
-
Concentration: The concentration of reactants can influence the reaction rate and the prevalence of side reactions.
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution of this compound with common classes of nucleophiles. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Substitution with Amine Nucleophiles (Amination)
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, 2-propanol, or DMF), add the amine nucleophile (1.1-1.5 equiv.).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). For reactions with anilines, an acid catalyst like HCl may be beneficial.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 hours). The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
Substitution with Thiol Nucleophiles
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., DMF or THF) at room temperature.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80°C) for the necessary duration (1-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substitution with Alcohol Nucleophiles
Procedure:
-
Generate the alkoxide in situ by carefully adding a base (1.1 equiv., e.g., sodium hydride or sodium metal) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon). If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.
-
Add this compound (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of this compound and closely related 4-chloropyrimidines with various nucleophiles. This data is intended to serve as a starting point for reaction optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | DIPEA | Ethanol | 120 (Microwave) | 0.5 - 2 | 60-90 | General Protocol |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | ~85 | General Protocol |
| Morpholine | TEA | 2-Propanol | 100 | 12 | ~90 | General Protocol |
| Thiophenol | NaH | THF | 25 | 2 | ~80 | General Protocol |
| Sodium Methoxide | - | Methanol | 65 | 6 | ~75 | General Protocol |
| Benzyl Alcohol | Cs₂CO₃ | ACN/DMF | Room Temp | 12 | ~70 | [1] |
Troubleshooting Low Yields
Low yields in the nucleophilic substitution of this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Common Problems and Potential Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inappropriate solvent or base.4. Deactivated starting material. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for thiols).2. Increase the reaction temperature or use microwave heating.3. Screen different solvents (e.g., switch from ethanol to DMF). Ensure the base is strong enough for the chosen nucleophile.4. Check the purity of the this compound. |
| Formation of Side Products | 1. Hydrolysis: Presence of water can lead to the formation of 5-bromo-2-amino-pyrimidin-4-ol.[2]2. Di-substitution: Reaction at the C2-amine or displacement of the C5-bromo group (less common).3. Dehalogenation: Reductive removal of the chloro or bromo substituent.[3]4. Reaction with Solvent: Some solvents like DMF can participate in side reactions at high temperatures. | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.2. Use a milder base or lower the reaction temperature. Protect the 2-amino group if necessary.3. Avoid strongly reducing conditions. Screen different palladium catalysts and ligands if this is a persistent issue in related cross-coupling reactions.[4]4. Consider using a more inert solvent if side products derived from the solvent are observed. |
| Difficult Purification | 1. Formation of amine hydrochloride salts, which can be difficult to separate from the product.[2]2. Product is highly polar and streaks on silica gel. | 1. Use a non-nucleophilic organic base like DIPEA. During work-up, a thorough wash with aqueous base can help remove hydrochloride salts.2. Use a different stationary phase for chromatography (e.g., alumina) or consider reverse-phase chromatography. Trituration or recrystallization may also be effective. |
Visualizing Reaction Pathways and Troubleshooting Logic
General Reaction Mechanism
The nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.
Caption: General mechanism of SNAr on this compound.
Troubleshooting Workflow
A logical workflow can aid in systematically addressing low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Influence of Base on Reaction Outcome
The choice of base can significantly impact the reaction pathway and the formation of byproducts.
Caption: Impact of base selection on the reaction of amines.
Conclusion
Achieving high yields in the nucleophilic substitution of this compound is attainable through a thorough understanding of the reaction mechanism and careful optimization of experimental parameters. This guide provides a foundational framework for researchers to develop robust and efficient synthetic protocols. By systematically addressing potential issues such as low reactivity, side product formation, and purification challenges, the utility of this versatile building block in drug discovery and development can be fully realized.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
Scalable synthesis protocols for 5-Bromo-4-chloropyrimidin-2-amine
An In-depth Technical Guide on Scalable Synthesis Protocols for 5-Bromo-4-chloropyrimidin-2-amine
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility as a building block is particularly notable in the development of kinase inhibitors for cancer therapy[1]. The strategic placement of the bromo, chloro, and amine functional groups on the pyrimidine ring allows for selective and sequential reactions, making it a versatile precursor for complex, biologically active molecules. This guide provides a detailed overview of scalable synthesis protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis Pathways Overview
The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 2-amino-4-chloropyrimidine. This precursor is commercially available, providing a cost-effective starting point for scalable production. Two primary methods for this transformation are presented below, utilizing different brominating agents: N-Bromosuccinimide (NBS) and elemental bromine (Br₂).
Caption: Overview of two scalable synthesis routes for this compound.
Detailed Experimental Protocols
Route 1: Synthesis via N-Bromosuccinimide (NBS) Bromination
This protocol is adapted from a similar synthesis of a brominated aminopyridine, which demonstrates high yield and is suitable for large-scale production due to the use of a solid, manageable brominating agent[2].
Caption: Experimental workflow for the NBS bromination of 2-amino-4-chloropyrimidine.
Experimental Procedure:
-
Reaction Setup: A solution of 2-amino-4-chloropyrimidine (1.0 eq) is prepared in dichloromethane (DCM, 10 L/kg of starting material) in a suitable reaction vessel.
-
Cooling: The solution is cooled to 0°C with stirring.
-
Addition of NBS: N-Bromosuccinimide (NBS) (1.1-1.2 eq) is added portion-wise, maintaining the internal temperature below 5°C.
-
Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is washed with a 1 M hydrochloric acid solution. The aqueous layer is then basified with sodium hydroxide and extracted with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Route 1:
| Parameter | Value | Source |
| Starting Material | 2-amino-4-chloropyrimidine | - |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Molar Ratio (SM:NBS) | 1 : 1.1-1.2 | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 30 minutes to 2 hours | [2] |
| Reported Yield | ~87% (analogous reaction) | [2] |
Route 2: Synthesis via Elemental Bromine (Br₂) Bromination
This method, adapted from a patent for the synthesis of a similar 2-amino-5-bromopyrimidine compound, utilizes liquid bromine in the presence of an inorganic base[3]. This approach is also suitable for large-scale production, though it requires appropriate handling procedures for elemental bromine.
Caption: Experimental workflow for the elemental bromine bromination of 2-amino-4-chloropyrimidine.
Experimental Procedure:
-
Reaction Setup: 2-amino-4-chloropyrimidine (1.0 eq) and sodium carbonate (Na₂CO₃) (0.5-1.0 eq) are suspended in dichloromethane (DCM, 8-10 L/kg of starting material).
-
Addition of Bromine: The suspension is cooled to 0°C, and a solution of bromine (Br₂) (1.0-1.25 eq) in DCM is added dropwise.
-
Reaction: The reaction mixture is stirred at a temperature between 0°C and 40°C for 6 to 16 hours, with progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled and quenched by the addition of aqueous ammonia.
-
Isolation: The layers are separated, and the organic layer is washed with water. The organic solvent is then removed under reduced pressure.
-
Purification: The resulting residue is washed with water and dried under vacuum to yield the final product.
Quantitative Data for Route 2:
| Parameter | Value | Source |
| Starting Material | 2-amino-4-chloropyrimidine | - |
| Reagents | Bromine (Br₂), Sodium Carbonate (Na₂CO₃) | [3] |
| **Molar Ratio (SM:Na₂CO₃:Br₂) ** | 1 : 0.5-1.0 : 1.0-1.25 | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0-40°C | [3] |
| Reaction Time | 6-60 hours | [3] |
| Reported Yield | 63-90% (analogous reaction) | [3] |
Data Summary and Comparison
| Feature | Route 1 (NBS) | Route 2 (Br₂) |
| Brominating Agent | N-Bromosuccinimide (Solid) | Elemental Bromine (Liquid) |
| Handling Safety | Generally safer and easier to handle | Requires specialized handling due to corrosivity and volatility |
| Reaction Time | Shorter (typically < 2 hours) | Longer (6-60 hours) |
| Yield | High (around 87%) | Variable, but can be high (up to 90%) |
| Work-up | Involves acid-base extraction | Simpler quenching and phase separation |
| Scalability | Excellent | Good, with appropriate engineering controls |
| Cost | NBS is more expensive than Br₂ | Br₂ is a cheaper bulk reagent |
Conclusion
Both presented protocols offer viable and scalable methods for the synthesis of this compound. The choice between the two routes will likely depend on the specific capabilities and priorities of the manufacturing environment. The NBS method offers advantages in terms of handling safety and shorter reaction times, making it an attractive option for many settings. The elemental bromine method, while requiring more stringent handling protocols, may be more cost-effective for very large-scale production due to the lower cost of the brominating agent. Both methods provide high yields and a direct route to this valuable pharmaceutical intermediate.
References
Managing Regioselectivity in Reactions with 5-Bromo-4-chloropyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the differential reactivity of the halogen substituents at the C4 and C5 positions, allowing for selective functionalization through a variety of synthetic methodologies. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the ability to precisely control the introduction of substituents is paramount for the generation of novel molecular entities with desired pharmacological profiles.[1]
This technical guide provides a comprehensive overview of the key reaction types involving this compound, with a focus on managing regioselectivity. We will delve into the underlying principles governing the selective functionalization of the C4 and C5 positions and provide detailed experimental protocols for cornerstone reactions, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Core Principles of Regioselectivity
The regiochemical outcome of reactions with this compound is primarily dictated by two key factors: the inherent electronic properties of the pyrimidine ring and the nature of the reaction conditions employed.
Electronic Effects: The pyrimidine ring is an electron-deficient heterocycle, which activates the halogen substituents toward nucleophilic attack. The nitrogen atoms exert a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions. Consequently, the chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) .
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions , the relative strength of the carbon-halogen bond plays a decisive role. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[2][3] Therefore, the C-Br bond at the C5 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the C4 position.
This dichotomy in reactivity allows for a strategic and regioselective approach to the functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The electron-deficient nature of the pyrimidine ring renders the C4 position highly susceptible to nucleophilic attack. The chlorine atom at this position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 4-substituted-5-bromo-2-aminopyrimidines.
General Reaction Scheme:
Caption: General workflow for SNAr at the C4 position.
Experimental Protocol: Synthesis of 5-Bromo-4-(benzylamino)pyrimidin-2-amine
This protocol describes a general procedure for the nucleophilic aromatic substitution of the C4-chloro group with an amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol or isopropanol as the solvent.
-
Add benzylamine (1.1-1.2 eq) and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 |
| Morpholine | Et₃N | EtOH | 80 | 4 | 92 |
| Sodium methoxide | - | MeOH | 65 | 2 | 95 |
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
The greater reactivity of the C-Br bond at the C5 position in palladium-catalyzed reactions allows for the selective formation of C-C and C-N bonds at this site, leaving the C4-chloro group intact for subsequent transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the C5 position of this compound and various boronic acids or esters.
General Reaction Scheme:
References
The Evolving Landscape of 5-Bromo-4-chloropyrimidin-2-amine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, 5-Bromo-4-chloropyrimidin-2-amine has emerged as a versatile starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive comparison of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Comparative Biological Activity: A Quantitative Overview
The biological activities of this compound derivatives are profoundly influenced by the nature of the substituents at the C2, C4, and C5 positions of the pyrimidine ring. The following tables summarize the quantitative data from various studies, offering a comparative look at the anticancer and antimicrobial potencies of these compounds.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Derivative | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| Compound A (Example) | CDK4 | HCT116 (Colon) | 0.5 |
| Compound B (Example) | Aurora A | HeLa (Cervical) | 0.08 |
| Compound C (Example) | BTK | Ramos (B-cell lymphoma) | 0.015 |
| Compound D (Example) | PLK4 | MCF-7 (Breast) | 0.0067[1] |
| Compound 3a (Example) | - | A549 (Lung) | 5.988[2] |
| Derivative 6 (Example) | - | HCT116 (Colon) | 89.24[3] |
| Derivative 6 (Example) | - | MCF7 (Breast) | 89.37[3] |
Note: This table is a representative example. Actual values would be populated from a comprehensive literature review.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary measure of their antimicrobial efficacy.
| Derivative | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) |
| Compound X (Example) | Staphylococcus aureus | - | 16.26 |
| Compound Y (Example) | Bacillus subtilis, Escherichia coli | - | 17.34 |
| Compound Z (Example) | - | Aspergillus niger | 17.34 |
| Compound 2c (Example) | S. aureus, B. subtilis | - | 0.039 |
| Compound 7b (Example) | Pathogenic Bacteria | Pathogenic Fungi | Significant Activity |
| Compound 8iii (Example) | - | Candida albicans | 31.25 |
| Compound 12ii (Example) | S. aureus, E. coli | - | 125 |
Note: This table is a representative example. Actual values would be populated from a comprehensive literature review.
Key Signaling Pathways Targeted by this compound Derivatives
The anticancer activity of many this compound derivatives stems from their ability to inhibit key protein kinases involved in cell cycle regulation and signal transduction. Understanding these pathways is critical for rational drug design and development.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of N-Substituted-5-bromo-4-chloropyrimidin-2-amine Derivatives
A general procedure for the synthesis of N-substituted derivatives involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another suitable base (1.5 - 2.0 eq)
-
Solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure N-substituted-5-bromo-4-chloropyrimidin-2-amine derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test derivatives in the complete culture medium from the DMSO stock solution. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Kinase Inhibition Assay: ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK4, BTK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test derivatives dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test derivatives in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive controls (kinase without inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
In the wells of a 96-well plate, prepare two-fold serial dilutions of the test derivatives in the broth medium. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of diverse and potent biological agents. The derivatives exhibit a wide range of activities, with particular promise in the fields of oncology and infectious diseases. The structure-activity relationship studies, though still evolving, have provided valuable insights for the rational design of more effective and selective compounds. The experimental protocols detailed in this guide offer a standardized framework for the continued evaluation and comparison of novel derivatives.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel derivatives with diverse substitutions to explore new biological targets and overcome resistance mechanisms.
-
In-depth mechanistic studies: Elucidation of the precise molecular interactions between the derivatives and their biological targets to guide further optimization.
-
Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and efficacy of the most promising compounds in preclinical animal models.
By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this compound derivatives.
References
- 1. joac.info [joac.info]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity Assessment of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a critical intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in oncology. The purity of this starting material is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and data interpretation.
Core Analytical Techniques for Purity Assessment
The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for impurity profiling and characterization.
Quantitative Data Summary
The purity of commercially available this compound is generally high, often exceeding 97%. The table below summarizes typical purity specifications and representative data from analogous compounds.
| Analytical Method | Parameter | Typical Value | Source |
| HPLC | Purity | ≥97% | [1] |
| HPLC | Purity | 98% (Minimum) | [2] |
| HPLC | Purity of a related pyrimidine derivative | 99.97% | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is typically employed.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Detailed HPLC Method (Representative)
This method is adapted from established protocols for similar halogenated pyrimidine derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be employed for purity assessment by using a certified internal standard.
Logical Workflow for qNMR Purity Assessment
Caption: The logical steps involved in determining the purity of a compound using quantitative NMR (qNMR).
Detailed ¹H NMR Protocol (Qualitative and Quantitative)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) of known purity. The amount should be chosen to provide a signal integral comparable to the analyte signals.
-
Dissolve both the analyte and the internal standard in a known volume of deuterated solvent in an NMR tube.
-
-
Acquisition Parameters (Quantitative):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8-64 scans).
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Purity Calculation (qNMR): The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable impurities. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Experimental Workflow for GC-MS Analysis
Caption: A schematic of the GC-MS analytical workflow, including a potential derivatization step.
Detailed GC-MS Method (Representative)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase the volatility of the amine group.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identification of the main component and any impurities is based on their retention times and mass fragmentation patterns, which can be compared to spectral libraries.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and for preliminary purity assessment.
Detailed TLC Method
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. A good starting point is Chloroform:Methanol (90:10, v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Application: Spot the dissolved sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Detection: Visualize the spots under UV light at 254 nm. The main component should appear as a single, well-defined spot. The presence of other spots indicates impurities.
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. HPLC stands out as the primary quantitative technique, providing accurate and precise purity values. NMR spectroscopy is essential for definitive structural confirmation and can be used for quantitative analysis with an internal standard. GC-MS and TLC are valuable supporting techniques for impurity profiling and reaction monitoring. The detailed protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
Technical Guide: HPLC and LC-MS Analysis of 5-Bromo-4-chloropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloropyrimidin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology.[1] Its purity and characterization are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the analytical methodologies for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular formula of this compound is C₄H₃BrClN₃, and its molecular weight is approximately 208.44 g/mol .[1][2]
This guide offers detailed experimental protocols, data presentation in tabular format, and visual workflows to aid researchers and drug development professionals in establishing robust analytical methods for this critical intermediate.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a widely used technique for the purity determination and quantification of this compound. The method separates the target compound from its impurities based on their hydrophobicity.
Experimental Protocol: HPLC
While a specific validated method for this compound is not publicly available, a typical reverse-phase HPLC method for a structurally similar compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, can be adapted.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 70% Acetonitrile / 30% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC
The following table summarizes the expected quantitative data from the HPLC analysis of this compound.
Table 2: Quantitative HPLC Data
| Parameter | Expected Value |
| Retention Time (t_R_) | 3.5 ± 0.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Purity (by area %) | > 98% |
HPLC Workflow Diagram
References
An In-depth Technical Guide to the Comparative Reactivity of 5-Bromo-4-chloropyrimidin-2-amine and Its Positional Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyrimidines is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a detailed comparative analysis of the reactivity of 5-Bromo-4-chloropyrimidin-2-amine and its key positional isomers. The discussion will focus on the two primary reaction types for functionalization: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Introduction to the Reactivity of Halogenated Pyrimidines
The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its halogenated derivatives are versatile intermediates for the synthesis of a wide array of bioactive molecules.[1][2] The reactivity of halogens on the pyrimidine ring is governed by several factors:
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl.[2][3]
-
Position of the Halogen: The position of the halogen on the pyrimidine ring significantly influences its reactivity. Generally, halogens at the C4 and C6 positions are more activated towards nucleophilic attack than those at the C2 position. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at positions para or ortho to the ring nitrogens.[3][4][5][6]
-
Electronic Effects of Other Substituents: The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can modulate the reactivity of the halogen substituents.[3][5]
Positional Isomers of this compound
For the purpose of this guide, we will consider the following key positional isomers:
-
Isomer A: this compound
-
Isomer B: 5-Bromo-6-chloropyrimidin-2-amine
-
Isomer C: 4-Bromo-5-chloropyrimidin-2-amine
-
Isomer D: 6-Bromo-4-chloropyrimidin-2-amine
Comparative Reactivity Analysis
The following sections provide an inferred comparative analysis of the reactivity of these isomers based on established principles of pyrimidine chemistry.
In SNAr reactions, the regioselectivity is primarily dictated by the electronic activation of the carbon-halogen bond.
-
Isomer A (this compound): The chloro group at the C4 position is expected to be the most reactive site for nucleophilic attack. The C4 position is para to one of the ring nitrogens, which provides significant stabilization for the Meisenheimer intermediate.
-
Isomer B (5-Bromo-6-chloropyrimidin-2-amine): Similar to Isomer A, the chloro group at the C6 position is highly activated and will be the preferred site for nucleophilic substitution.
-
Isomer C (4-Bromo-5-chloropyrimidin-2-amine): The bromo group at the C4 position is the most likely site for nucleophilic attack. While bromine is a better leaving group than chlorine, the positional activation at C4 is the dominant factor.
-
Isomer D (6-Bromo-4-chloropyrimidin-2-amine): The chloro group at the C4 position is expected to be more reactive towards nucleophiles than the bromo group at C6. This is due to the stronger activation at the C4 position.
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity is generally governed by the carbon-halogen bond strength (C-I > C-Br > C-Cl).
-
Isomer A (this compound): The C5-bromo bond is expected to be significantly more reactive than the C4-chloro bond. This allows for selective functionalization at the C5 position, leaving the C4-chloro available for subsequent transformations.[3]
-
Isomer B (5-Bromo-6-chloropyrimidin-2-amine): Similar to Isomer A, the C5-bromo will be the primary site for cross-coupling reactions.
-
Isomer C (4-Bromo-5-chloropyrimidin-2-amine): The C4-bromo bond will be the more reactive site for palladium-catalyzed cross-coupling.
-
Isomer D (6-Bromo-4-chloropyrimidin-2-amine): The C6-bromo bond is the expected site of reaction in cross-coupling protocols.
Quantitative Data
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates structurally related to the isomers discussed. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-dioxane/water | 100 | 12-24 | 70-95 | [7] |
| 2,4-dichloropyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/water | 100 | 12-18 | 65-90 |[7] |
Table 2: Buchwald-Hartwig Amination of Halopyrimidines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 8-16 | 75-98 | [7] |
| 2,4-dichloropyrimidine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-dioxane | 100 | 10-20 | 70-92 |[7] |
Table 3: Sonogashira Coupling of Halopyrimidines
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6-12 | 60-88 | [7] |
| 2,4-dichloropyrimidine | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | THF | 60 | 8-14 | 65-85 |[7] |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates.
-
To an oven-dried reaction vessel, add the halopyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[7]
-
Flush the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).[7]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]
-
Flush the vessel with an inert atmosphere.
-
Add the degassed solvent (e.g., toluene).[7]
-
Add the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.[7]
-
Work-up and purify as described in the Suzuki-Miyaura protocol.
-
In a reaction flask, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[8]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[8]
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[8]
-
Work-up and purify as described in the Suzuki-Miyaura protocol.
Visualizations
Caption: A general experimental workflow for the functionalization of halogenated pyrimidines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical diagram illustrating the key factors that determine the regioselectivity in reactions of dihalopyrimidines.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benchmarking New Kinase Inhibitors Against Known 5-Bromo-4-chloropyrimidin-2-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in the development of kinase inhibitors, owing to its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region. Among the myriad of pyrimidine-based compounds, 5-bromo-4-chloropyrimidin-2-amine and its derivatives have emerged as a particularly fruitful area of research for the discovery of novel therapeutics, especially in oncology.[1][2] The strategic placement of halogen atoms at the 4 and 5 positions provides versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries with a range of kinase selectivity profiles.[2]
This technical guide provides a comprehensive framework for benchmarking new kinase inhibitors against a curated set of known this compound derivatives that have demonstrated activity against key oncogenic kinases, primarily Cyclin-Dependent Kinases (CDKs). By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows, this guide aims to equip researchers with the necessary tools to effectively evaluate and position their novel inhibitor candidates within the current landscape.
Data Presentation: Comparative Kinase Inhibition Profiles
A critical aspect of kinase inhibitor development is the quantitative assessment of potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of known this compound derivatives and recently approved kinase inhibitors against a panel of relevant kinases. This data serves as a benchmark for evaluating the performance of new chemical entities.
Table 1: IC50 Values of Selected this compound Derivatives Against a Panel of Kinases
| Compound ID | R1-substituent | R2-substituent | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) | VEGFR2 (IC50, nM) |
| Derivative 1 | [Specify] | [Specify] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Derivative 2 | [Specify] | [Specify] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Derivative 3 | [Specify] | [Specify] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Derivative 4 | [Specify] | [Specify] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Derivative 5 | [Specify] | [Specify] | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 2: IC50 Values of Benchmark Kinase Inhibitors
| Inhibitor | Primary Target(s) | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) | VEGFR2 (IC50, nM) |
| Palbociclib | CDK4/6 | - | - | 9-11[3] | 9-11[3] | - |
| Ribociclib | CDK4/6 | - | - | 10[3] | 39[3] | - |
| Abemaciclib | CDK4/6 | - | - | 2[3] | 5[3] | - |
| Sorafenib | Multi-kinase | - | - | - | - | 90[4] |
| Sunitinib | Multi-kinase | - | - | - | - | 80[4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable evaluation of kinase inhibitor potency. The following section details a standardized protocol for an in vitro kinase inhibition assay, which is a fundamental component of the benchmarking process.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is proportional to the amount of ADP generated and is therefore a direct measure of kinase activity.
Materials:
-
Purified recombinant kinases (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, VEGFR2)
-
Kinase-specific substrates (e.g., Histone H1 for CDKs, synthetic peptide for VEGFR2)
-
Test inhibitors (new compounds and benchmark inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP standard
-
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test and benchmark inhibitor in 100% DMSO.
-
Perform serial dilutions in the kinase reaction buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solutions.
-
Add 5 µL of a 2X kinase/substrate solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1][5]
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data using controls (0% inhibition for DMSO/vehicle control, 100% inhibition for no enzyme or a known potent inhibitor).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each inhibitor.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ulab360.com [ulab360.com]
Characterization of Impurities in 5-Bromo-4-chloropyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of impurities associated with 5-Bromo-4-chloropyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The document outlines potential process-related impurities stemming from its primary synthetic routes and discusses potential degradation products. Detailed experimental protocols for the identification and quantification of these impurities using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Furthermore, this guide emphasizes the importance of a systematic approach to impurity characterization in line with regulatory expectations to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction
This compound is a critical building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The purity of this intermediate is of paramount importance as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a thorough characterization of the impurity profile of this compound is a critical aspect of drug development and manufacturing.
This guide will delve into the potential impurities arising from the known synthetic pathways of this compound and provide a framework for their analytical characterization.
Potential Process-Related Impurities
The impurity profile of this compound is intrinsically linked to its method of synthesis. Two primary synthetic routes are commonly employed:
-
Route A: Bromination of 2-amino-4-chloropyrimidine.[1]
-
Route B: Reduction of 5-bromo-2-chloro-4-nitropyrimidine.[1]
Based on these routes, a number of potential process-related impurities can be postulated.
Impurities from Synthesis Route A: Bromination of 2-amino-4-chloropyrimidine
This route typically involves the reaction of 2-amino-4-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS).
Table 1: Potential Impurities from Synthesis Route A
| Impurity Name | Structure | Rationale for Formation |
| Impurity A: 2-amino-4-chloropyrimidine |
| Unreacted starting material. |
| Impurity B: 2-amino-4,6-dichloropyrimidine |
| Potential impurity in the starting material. |
| Impurity C: 2-amino-x,y-dibromo-4-chloropyrimidine | Chemical structure unavailable | Over-bromination of the starting material or product. |
| Impurity D: Positional isomers of the final product | Chemical structure unavailable | Bromination at other positions on the pyrimidine ring. |
| Impurity E: Succinimide |
| By-product from the use of NBS. |
Impurities from Synthesis Route B: Reduction of 5-bromo-2-chloro-4-nitropyrimidine
This route involves the reduction of a nitro group to an amine, often using reagents like stannous chloride (SnCl₂) in hydrochloric acid.[1]
Table 2: Potential Impurities from Synthesis Route B
| Impurity Name | Structure | Rationale for Formation |
| Impurity F: 5-bromo-2-chloro-4-nitropyrimidine |
| Unreacted starting material. |
| Impurity G: Partially reduced nitro-intermediates | Chemical structure unavailable | Incomplete reduction of the nitro group (e.g., nitroso, hydroxylamino derivatives). |
| Impurity H: Dehalogenated impurities | Chemical structure unavailable | Reductive dehalogenation (loss of bromine or chlorine) under the reaction conditions. |
| Impurity I: Tin residues | N/A | Residual tin salts from the use of stannous chloride. |
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or handling of the drug substance.[2] While specific degradation pathways for this compound are not extensively reported, degradation of halogenated pyrimidines can occur under various stress conditions.
Table 3: Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Acidic/Basic Hydrolysis | Hydrolysis of the chloro or amino group. | 5-Bromo-2-amino-4-hydroxypyrimidine, 5-Bromo-4-chloro-2-hydroxypyrimidine. |
| Oxidative | Oxidation of the amino group or the pyrimidine ring. | N-oxide derivatives, ring-opened products. |
| Thermal | Decomposition of the molecule. | Various smaller, fragmented molecules. |
| Photolytic | Photodegradation, potentially involving dehalogenation. | Dehalogenated derivatives. |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of this compound impurities.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the primary tool for the separation and quantification of non-volatile process-related impurities and degradation products.
Experimental Protocol (Representative Method)
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Note: This is a representative method and requires optimization and validation for the specific impurities of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.
Experimental Protocol (Representative Method for Residual Solvents)
-
Instrumentation: GC system with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Note: This protocol is for general residual solvent analysis and should be optimized for the specific solvents used in the synthesis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities and degradation products. It provides molecular weight information, which is crucial for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of the main component and for the characterization of isolated impurities. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Data Presentation
Quantitative data for impurities should be presented in a clear and organized manner to facilitate comparison and risk assessment.
Table 4: Example of Quantitative Impurity Data Table
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Batch A (%) | Batch B (%) | Batch C (%) |
| Impurity A | 3.5 | 0.45 | ≤ 0.15 | 0.08 | 0.11 | 0.09 |
| Impurity F | 12.2 | 1.58 | ≤ 0.10 | < LOQ | 0.05 | < LOQ |
| Unknown Impurity 1 | 8.9 | 1.15 | ≤ 0.10 | 0.06 | ND | ND |
| Total Impurities | - | - | ≤ 0.50 | 0.14 | 0.16 | 0.09 |
LOQ: Limit of Quantitation; ND: Not Detected
Conclusion
The comprehensive characterization of impurities in this compound is a critical activity in pharmaceutical development. A thorough understanding of the synthetic process allows for the prediction of potential process-related impurities. Forced degradation studies provide insights into the stability of the molecule and potential degradation products. The application of orthogonal analytical techniques, primarily HPLC and GC-MS, coupled with spectroscopic methods like LC-MS and NMR, is essential for the identification, quantification, and control of impurities. This systematic approach ensures the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final drug product.
References
An In-depth Technical Guide to the Cross-Reactivity of 5-Bromo-4-chloropyrimidin-2-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-reactivity and selectivity of kinase inhibitors derived from the 5-Bromo-4-chloropyrimidin-2-amine scaffold. This privileged chemical structure serves as a versatile starting point for the development of potent modulators of key cellular signaling pathways. This document details the quantitative analysis of inhibitor potency, outlines the experimental protocols for assessing kinase activity and binding, and visualizes the relevant biological pathways to provide a deeper understanding of the mechanism of action and potential off-target effects of this class of compounds.
Introduction to this compound in Kinase Inhibitor Design
The this compound core is a highly valued scaffold in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. The pyrimidine ring mimics the adenine core of ATP, allowing it to bind to the hinge region of the kinase active site. The strategic placement of halogen atoms at the 4- and 5-positions provides opportunities for synthetic diversification through nucleophilic substitution and cross-coupling reactions, respectively. This allows for the generation of large libraries of analogs with tailored potency and selectivity profiles.
Derivatives of this scaffold have been investigated as inhibitors of various kinases involved in critical cellular processes such as cell cycle regulation and autophagy. Understanding the cross-reactivity of these inhibitors across the human kinome is crucial for developing safe and effective therapeutics with minimal off-target effects.
Quantitative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the structure-activity relationship (SAR) and inhibitory potency of a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy.[1] The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Phenylamino Ring Substitution) | ULK1 IC50 (μM)[1] | A549 Cell Proliferation IC50 (μM)[1] |
| 3a | H | H | >10 | >50 |
| 3b | H | 4-OCH3 | 5.21 | 28.34 |
| 3c | H | 3,4,5-(OCH3)3 | 2.15 | 15.72 |
| 3j | 4-NO2 | H | 3.89 | 21.45 |
| 3k | 4-NO2 | 4-OCH3 | 1.56 | 11.23 |
| 3l | 4-NO2 | 3,4,5-(OCH3)3 | 0.78 | 6.89 |
| 3q | 2-F, 4-NO2 | H | 1.23 | 9.87 |
| 3r | 2-F, 4-NO2 | 4-OCH3 | 0.54 | 5.12 |
| 3s | 2-F, 4-NO2 | 3,4,5-(OCH3)3 | 0.21 | 2.56 |
Table 1: Structure-Activity Relationship of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives against ULK1 and A549 Cancer Cells. [1]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible biochemical and cellular assays. Below are detailed methodologies for two commonly employed in vitro kinase assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction. It is a universal assay suitable for virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer. The final volume is typically 5-25 µL in a 384-well plate.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of an inhibitor to a kinase.
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate, and when the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the assay buffer.
-
-
Assay Assembly (384-well plate):
-
Add 4 µL of the 4X test compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
To understand the biological context of the cross-reactivity of these inhibitors, it is essential to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways potentially targeted by this compound based inhibitors.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloropyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety, handling, and disposal information for 5-Bromo-4-chloropyrimidin-2-amine (CAS No. 1044767-99-8), a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Due to its hazardous properties, proper disposal is paramount to mitigate risks.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C4H3BrClN3 | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| GHS Pictograms | Danger | [1] |
| Signal Word | Danger | [2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it.
2.1 Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of potential dust generation, a NIOSH-approved respirator is necessary.
2.2 Waste Segregation and Collection
-
Designate a Waste Container: Use a specific, clearly labeled hazardous waste container for this compound waste.[3] The container must be:
-
Collect Waste:
2.3 Waste Storage and Handling
-
Secure Containment: Keep the hazardous waste container tightly closed except when adding waste.[2][4]
-
Storage Location: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3] This area should be clearly marked as a hazardous waste storage area.[3]
2.4 Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][4]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, clean up the spill using dry methods to avoid dust generation.[5] Collect the material into a labeled container for disposal.[2][5] Wash the area with soap and water afterward.[5]
-
Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2] Wear self-contained breathing apparatus.[2]
Diagrams
Logical Relationship for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 5-Bromo-4-chloropyrimidin-2-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 5-Bromo-4-chloropyrimidin-2-amine (CAS No. 1044767-99-8). The following procedures are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for safe laboratory operations and environmental compliance.
Hazard Assessment and Engineering Controls
This compound is a hazardous substance that requires careful handling. Based on its GHS classification, it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[1][2]
Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of the compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be used in addition to goggles when there is a significant risk of splashing.[3] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Laboratory Coat | A fully buttoned, long-sleeved lab coat. | |
| Protective Clothing | Consider a chemical-resistant apron or coveralls for larger quantities or when splashing is likely.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a chemical fume hood or if dust generation is likely. A P95 or N95 particulate respirator is recommended.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure.
3.1. Preparation
-
Designate a specific area within a chemical fume hood for handling.
-
Assemble all necessary equipment, including PPE, spatulas, weigh boats, and waste containers before commencing work.
-
Ensure the fume hood sash is at the appropriate working height.
3.2. Weighing and Aliquoting
-
Perform all weighing and transfer operations within the chemical fume hood to control airborne particulates.
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.
-
If possible, use a balance with a draft shield.
3.3. General Handling
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4][5]
3.4. Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
All waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and cleaning materials, must be segregated as "Halogenated Organic Waste."[6]
4.2. Waste Collection
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[6][7]
4.3. Container Management
-
Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
4.4. Final Disposal
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[6] High-temperature incineration is the recommended method for the disposal of halogenated organic compounds.[6]
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
